molecular formula C15H12N2O2 B407875 4-(4-Methoxyphenyl)phthalazin-1(2h)-one CAS No. 57353-93-2

4-(4-Methoxyphenyl)phthalazin-1(2h)-one

Cat. No.: B407875
CAS No.: 57353-93-2
M. Wt: 252.27g/mol
InChI Key: RYLLTTFNKPGBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)phthalazin-1(2H)-one is a high-purity chemical compound designed for research applications, particularly in the fields of medicinal chemistry and oncology. This phthalazin-1(2H)-one derivative is part of a privileged scaffold known for its diverse biological activities, with significant focus on developing targeted anticancer agents . The phthalazine core is a key structural feature in several potent kinase inhibitors. Its planar heteroaromatic system allows it to effectively occupy the ATP-binding site in kinase domains, making it a valuable precursor for the synthesis of potential therapeutic agents . Researchers value this compound for its utility as a synthetic intermediate to develop novel molecules that target critical pathways in cancer progression, such as angiogenesis and apoptosis . Phthalazine-based compounds have demonstrated potent activity as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis . By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize. Furthermore, structurally similar compounds have been shown to induce programmed cell death (apoptosis) in cancer cells and cause cell cycle arrest, highlighting a multi-faceted mechanism of action . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for use in humans, for diagnostic purposes, or for any veterinary applications. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLLTTFNKPGBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57353-93-2
Record name 4-(4-Methoxyphenyl)-1-(2H)-phthalazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Phthalazinone Scaffold: Unraveling the Mechanistic Intricacies of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Phthalazinone Core in Drug Discovery

The phthalazinone heterocyclic system is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antihypertensive properties. The compound of interest, 4-(4-Methoxyphenyl)phthalazin-1(2H)-one, belongs to the 4-aryl-phthalazinone subclass. While specific experimental data on the mechanism of action for this particular molecule are limited in publicly available literature, its structural similarity to well-characterized inhibitors allows for a robust, evidence-based postulation of its primary biological functions.

This technical guide will provide an in-depth exploration of the most probable mechanism of action for this compound, focusing on the extensively documented role of the 4-substituted phthalazinone core as a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP). Furthermore, we will discuss other potential enzymatic targets and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses and further characterize this promising molecule.

Primary Postulated Mechanism of Action: PARP Inhibition and the Concept of Synthetic Lethality

The most compelling and well-documented mechanism of action for 4-substituted phthalazinone derivatives is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1][2] This assertion is strongly supported by the fact that the approved and widely studied PARP inhibitor, Olaparib, features a 4-benzyl-phthalazinone core.[3]

The Critical Role of PARP in DNA Single-Strand Break Repair

PARP1 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for repairing DNA single-strand breaks (SSBs).[4][5] Upon detection of an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the restoration of DNA integrity.[4]

Mechanism of Inhibition by Phthalazinone Derivatives

Phthalazinone-based PARP inhibitors, including Olaparib, act as competitive inhibitors at the NAD+ binding site of the PARP enzyme.[6] By occupying this site, they prevent the synthesis of PAR chains, effectively stalling the repair of SSBs. This inhibition leads to the accumulation of unrepaired SSBs, which, during DNA replication, can degenerate into more cytotoxic DNA double-strand breaks (DSBs).[4]

Synthetic Lethality in BRCA-Deficient Cancers

In healthy cells, DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[5] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised. These cells become heavily reliant on the PARP-mediated BER pathway to repair DNA damage and maintain genomic stability.

The inhibition of PARP in these BRCA-deficient cancer cells creates a state of "synthetic lethality."[7] With both the HR and BER pathways incapacitated, the cells are unable to repair the accumulating DSBs, leading to genomic chaos and ultimately, apoptotic cell death.[4][5] This selective targeting of cancer cells with specific DNA repair defects, while sparing healthy cells, is a cornerstone of personalized cancer therapy.[8]

PARP_Inhibition cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse if unrepaired BER Base Excision Repair (BER) PARP->BER recruits repair proteins BER->DNA_SSB repairs SSB DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR Homologous Recombination (HR) Repair DSB->HR Cell_Survival Cell Survival HR->Cell_Survival DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Activation DNA_SSB_C->PARP_C Replication_Fork_Collapse_C Replication Fork Collapse DNA_SSB_C->Replication_Fork_Collapse_C unrepaired PARP_C->DNA_SSB_C Repair Blocked Phthalazinone 4-Aryl-Phthalazinone (e.g., this compound) Phthalazinone->PARP_C inhibits DSB_C Double-Strand Break (DSB) Replication_Fork_Collapse_C->DSB_C HR_Deficient Deficient HR Repair DSB_C->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis Potential_Targets cluster_targets Potential Molecular Targets Compound This compound PARP PARP Compound->PARP (High Probability) Kinases Kinases (VEGFR, Aurora, etc.) Compound->Kinases (Moderate Probability) PDE Phosphodiesterases (PDE) Compound->PDE (Possible) Aldose_Reductase Aldose Reductase Compound->Aldose_Reductase (Possible)

Caption: Potential molecular targets of 4-aryl-phthalazinone derivatives.

Quantitative Data on Related Phthalazinone Derivatives

The following table summarizes the in vitro inhibitory activities of some representative phthalazinone derivatives against various targets. This data provides a quantitative context for the potential potency of this compound.

Compound ClassTargetIC50 ValueReference
4-phenylphthalazin-1-one derivative (11c)PARP-197 nM[9]
Olaparib (4-benzyl-phthalazinone core)PARP-1139 nM (in comparative study)[9]
N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1, 2-dihydro-1-oxophthalazin-4- yl)methyl)benzamide (30)PARP-18.18 ± 2.81 nM[10]
Pyrazole-phthalazinone hybridsAurora KinasesPotent Inhibition Reported[2]
Phthalazinone derivative (Zopolrestat)Aldose ReductaseClinically Investigated[11]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of well-designed in vitro and cell-based assays are required. The following protocols provide a robust framework for such an investigation.

Experimental Workflow

Experimental_Workflow cluster_biochem Biochemical Screening cluster_cell Cellular Characterization Start Start: Compound Synthesis & Purification (this compound) Biochemical_Assays Biochemical Assays (Enzyme Inhibition) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Cellular Effects) Start->Cell_Based_Assays PARP_Assay PARP Activity Assay Biochemical_Assays->PARP_Assay Kinase_Panel Kinase Panel Screening Biochemical_Assays->Kinase_Panel Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Based_Assays->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Based_Assays->Apoptosis_Assay Target_Identification Target Identification & Validation Mechanism_Elucidation Mechanism of Action Elucidated Target_Identification->Mechanism_Elucidation PARP_Assay->Target_Identification Kinase_Panel->Target_Identification Proliferation_Assay->Target_Identification Apoptosis_Assay->Target_Identification

Caption: A generalized workflow for elucidating the mechanism of action.
Protocol 1: In Vitro PARP Activity Assay (Colorimetric)

This protocol is designed to quantify the PARP inhibitory activity of the test compound by measuring the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins. Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., DNase I-treated calf thymus DNA)

  • Histone-coated microplate

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Olaparib)

Procedure:

  • Plate Preparation: Add 50 µL of assay buffer containing 10 µg/mL activated DNA to each well of the histone-coated microplate.

  • Compound Addition: Add 10 µL of the test compound at various concentrations (typically a serial dilution) to the wells. Include wells for a positive control (Olaparib) and a vehicle control (DMSO).

  • Enzyme Addition: Add 20 µL of recombinant PARP1 enzyme (e.g., 1 unit/well) to each well.

  • Initiate Reaction: Add 20 µL of 50 µM biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate at room temperature for 1 hour.

  • Washing: Repeat the washing step as in step 6.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity. [12] Materials:

  • Target kinase (e.g., VEGFR-2, Aurora A)

  • Kinase substrate (specific for the target kinase)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known inhibitor for the target kinase)

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Add ATP to a final concentration appropriate for the specific kinase (often at or near the Km value) to start the reaction. The total reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 value for the test compound.

Protocol 3: Cell Proliferation and Apoptosis Assay

This protocol assesses the effect of the test compound on cell viability and its ability to induce apoptosis in a relevant cancer cell line (e.g., a BRCA-deficient ovarian cancer cell line for PARP inhibition). [13][14] Materials:

  • Cancer cell line (e.g., Capan-1 for BRCA2-deficiency)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • FITC Annexin V Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding buffer

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Olaparib)

Procedure for Cell Proliferation (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Procedure for Apoptosis (Annexin V/PI Staining):

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its GI50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Conclusion and Future Directions

The structural features of this compound strongly suggest that its primary mechanism of action is the inhibition of PARP, a mechanism with significant therapeutic implications, particularly in the context of cancers with DNA repair deficiencies. The principle of synthetic lethality provides a clear rationale for the development of such compounds as targeted cancer therapies. However, the inherent versatility of the phthalazinone scaffold necessitates a broader investigation into other potential targets, such as protein kinases and phosphodiesterases, to fully elucidate its pharmacological profile.

The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to rigorously test these hypotheses. By systematically evaluating the inhibitory activity of this compound against a panel of relevant enzymes and characterizing its effects on cancer cell proliferation and survival, the scientific community can unlock the full therapeutic potential of this promising molecule. Further studies, including in vivo efficacy models and pharmacokinetic profiling, will be essential next steps in its development as a potential therapeutic agent.

References

  • Urology Textbook. Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • Wikipedia. Olaparib. [Link]

  • ResearchGate. (2025-08-09). Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase | Request PDF. [Link]

  • Bentham Science Publishers. (2023-01-01). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. [Link]

  • Fontaine, S. D., et al. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. [Link]

  • PubMed Central. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • ResearchGate. (2025-08-05). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. [Link]

  • PubMed. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. [Link]

  • PubMed. (2018-02-07). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. [Link]

  • PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]

  • ResearchGate. (2025-08-05). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors | Request PDF. [Link]

  • Insilico Medicine. Main. [Link]

  • PubMed Central. (2024-07-08). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. [Link]

  • National Institutes of Health. (2023-07-27). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. [Link]

  • PubMed Central. (2021-08-12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Bio-protocol. In vitro kinase assay and inhibition assay. [Link]

  • ResearchGate. (2025-08-09). Design, synthesis, and molecular modelling of pyridazinone and phthalazinone derivatives as protein kinases inhibitors | Request PDF. [Link]

  • PubMed Central. (2025-09-25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • BMG LABTECH. (2020-09-01). Kinase assays. [Link]

  • LYNPARZA® (olaparib). Mechanism of Action for Advanced Ovarian Cancer. [Link]

  • Bio-protocol. Cell proliferation and apoptosis assays. [Link]

  • eScholarship.org. (2024-05-09). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. [Link]

  • PubMed. (2022-06-27). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. [Link]

  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Longdom Publishing. (2015-01-01). Recent Developments in Chemistry of Phthalazines. [Link]

  • Frontiers. (2023-11-19). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. [Link]

  • PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?. [Link]

Sources

Unlocking the Therapeutic Potential of 4-(4-Methoxyphenyl)phthalazin-1(2h)-one: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazin-1(2h)-one scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its versatile pharmacophoric features that enable interaction with a wide array of biological targets.[1][2] This has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] This technical guide focuses on a specific analogue, 4-(4-Methoxyphenyl)phthalazin-1(2h)-one, providing an in-depth exploration of its potential therapeutic targets. Drawing upon the established bioactivities of the broader phthalazinone class, we delineate a strategic framework for investigating its mechanism of action. This document serves as a roadmap for researchers, offering detailed experimental protocols and conceptual models to accelerate the discovery and validation of its therapeutic applications.

The Phthalazinone Core: A Versatile Scaffold for Drug Discovery

The phthalazinone heterocyclic system is a key building block in the design of novel therapeutic agents.[5] Its rigid, planar structure, combined with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various enzymatic clefts and receptor binding pockets. The FDA-approved drug Olaparib, a potent Poly(ADP-ribose)polymerase (PARP) inhibitor for the treatment of certain cancers, is a prominent example of a successful therapeutic agent built upon the 2H-phthalazin-1-one scaffold.[1] This clinical success has spurred further investigation into phthalazinone derivatives, revealing a wide spectrum of biological activities.[2][6]

Primary Therapeutic Arenas and Potential Molecular Targets

Based on extensive research into phthalazinone analogues, we have identified two primary therapeutic areas where this compound is likely to exhibit significant activity: oncology and inflammatory diseases. The following sections detail the key molecular targets within these areas and provide a robust framework for their experimental validation.

Oncology: Targeting the Hallmarks of Cancer

The anticancer potential of phthalazinone derivatives is well-documented, with compounds from this class shown to inhibit several key targets involved in cancer progression.[6]

Mechanistic Rationale: PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[7] Given that the 2H-phthalazin-1-one core is the foundational scaffold of Olaparib and other potent PARP inhibitors, it is highly probable that this compound also possesses PARP inhibitory activity.[1][8]

Signaling Pathway Diagram:

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PARylation of Substrate Proteins PARP1->PARylation Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Blocked Repair Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Phthalazinone 4-(4-Methoxyphenyl) phthalazin-1(2h)-one Phthalazinone->PARP1 Inhibition DSB Double-Strand Breaks Replication_Fork_Collapse->DSB Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis

Caption: PARP-1 inhibition pathway by this compound.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP-1.

  • Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, and the test compound.

  • Procedure:

    • Coat a 96-well plate with histone.

    • Add a reaction mixture containing PARP-1, activated DNA, and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate for 1 hour at room temperature.

    • Wash the plate to remove unincorporated NAD+.

    • Add streptavidin-HRP and incubate for 1 hour.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Mechanistic Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR-2 signaling pathway.[9] Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase.[10][11] The structural features of this compound are consistent with those of known VEGFR-2 inhibitors, making this a highly plausible target.[12]

Signaling Pathway Diagram:

VEGFR2_Inhibition VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimerization Receptor Dimerization VEGFR2->Dimerization Phthalazinone 4-(4-Methoxyphenyl) phthalazin-1(2h)-one Autophosphorylation Autophosphorylation Phthalazinone->Autophosphorylation Inhibition Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by this compound.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Objective: To quantify the inhibitory effect of the compound on VEGFR-2 kinase activity.

  • Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.

  • Procedure:

    • In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and varying concentrations of the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or radiometric assays with [γ-32P]ATP.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Comparative IC50 Values of Phthalazinone-based Kinase Inhibitors

CompoundTarget KinaseReported IC50 (nM)Reference
OlaparibPARP-1~5[1]
PTK787/ZK222584VEGFR-2~37[11]
ZD6474 (Vandetanib)VEGFR-2~40[12]
Phthalazinone derivative 12d EGFR21.4[13]
Inflammatory Diseases: Modulating the Inflammatory Cascade

Phthalazine derivatives have demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential in treating a range of inflammatory conditions.[14][15]

Mechanistic Rationale: The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[16] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the expression of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[17] The anti-inflammatory effects of some phthalazinone derivatives have been attributed to their ability to suppress the activation of these pathways.[18][19]

Workflow Diagram: Investigating Anti-inflammatory Effects

Anti_Inflammatory_Workflow Cell_Culture RAW 264.7 Macrophages Stimulation LPS Stimulation Cell_Culture->Stimulation Treatment Treatment with This compound Stimulation->Treatment NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Treatment->NO_Assay PGE2_Assay PGE2 Measurement (ELISA) Treatment->PGE2_Assay Western_Blot Western Blot Analysis (p-p65, p-p38, iNOS, COX-2) Treatment->Western_Blot Cytokine_Assay Cytokine Profiling (ELISA/Multiplex Assay) Treatment->Cytokine_Assay

Caption: Experimental workflow for assessing anti-inflammatory activity.

Experimental Protocol: Measurement of NO Production in LPS-stimulated Macrophages

  • Objective: To evaluate the effect of the compound on NO production in an in vitro model of inflammation.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

    • Determine cell viability using an MTT assay to rule out cytotoxicity.

  • Data Analysis: Quantify the reduction in nitrite levels in treated cells compared to LPS-stimulated controls.

Conclusion and Future Directions

The evidence strongly suggests that this compound is a promising candidate for drug development, with potential therapeutic applications in oncology and inflammatory diseases. The primary putative targets—PARP-1 and VEGFR-2 in cancer, and the NF-κB/MAPK pathways in inflammation—provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a systematic approach to validating these targets and elucidating the compound's precise mechanism of action. Future studies should expand to include in vivo efficacy models for both cancer and inflammation, as well as comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess its drug-like properties.

References

  • Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, P. S. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly (ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]

  • Marzouk, A. A., El-Fakharany, E. M., El-Sayed, W. M., & Hekal, M. H. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(7), 1-20. [Link]

  • Vila, N., Besada, P., Costas-Lago, M. C., Varela, C., Lameiro, M., Brea, J., ... & Terán, C. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(21), 5035. [Link]

  • Terán, C., & Vila, N. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European journal of medicinal chemistry, 90, 65-83. [Link]

  • Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-cancer agents in medicinal chemistry, 20(18), 2228-2245. [Link]

  • Abdel-rahman, H. M., Al-Abdullah, E. S., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC advances, 14(30), 21544-21561. [Link]

  • Vila, N., & Terán, C. (2019). Recent advances in the synthesis of phthalazin-1 (2H)-one core as a relevant pharmacophore in medicinal chemistry. European journal of medicinal chemistry, 161, 196-215. [Link]

  • Blondel, A., L'helgoualc'h, A., Le Pavec, G., Le Trionnaire, S., Le Gal, S., Goueslain, L., ... & Lafon, M. (2021). Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Research, 192, 105111. [Link]

  • Wang, Y., Wang, J., & Wang, Y. (2020). Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Network Pharmacology Analysis and Molecular Docking. Preprints. [Link]

  • Lee, J. Y., Kim, H. S., Song, D. H., Kim, H. J., Lee, J. Y., Han, Y. M., ... & Kang, H. S. (2021). Anti-Inflammatory Activity of 4-((1R, 2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4791. [Link]

  • El-Gohary, N. S. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl) phthalazine. Journal of Heterocyclic Chemistry, 54(5), 2821-2831. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS omega, 7(27), 23377-23391. [Link]

  • Furet, P., & Caravatti, G. (2005). VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures. Expert opinion on therapeutic patents, 15(11), 1545-1558. [Link]

  • Wang, Y., Cheng, H., Li, Y., Zhu, J., & Zhang, Y. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Archiv der Pharmazie, 352(11), 1900164. [Link]

  • Li, M., Zhu, F., Li, C., Zhang, Y., Wang, Y., Hou, Y., ... & Li, J. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1, 4-benzoxazin-3 (4H)-one derivatives modified with 1, 2, 3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1374032. [Link]

  • El-Wahab, A. H. F. A., Mohamed, H. M., El-Agrody, A. M., & El-Nassag, M. A. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1158-1170. [Link]

  • Wang, Y., Zhu, F., Li, C., Zhang, Y., Wang, Y., Hou, Y., ... & Li, J. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1, 4-benzoxazin-3 (4H)-one derivatives modified with 1, 2, 3-triazole in LPS-induced BV-2 cells. Frontiers in chemistry, 12, 1374032. [Link]

  • Breier, G. (2002). A monoclonal antibody that blocks VEGF binding to VEGFR2 (KDR/Flk-1) inhibits vascular expression of Flk-1 and tumor growth in an orthotopic human breast cancer model. Angiogenesis, 5(1-2), 35-44. [Link]

  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in cell and developmental biology, 8, 564601. [Link]

  • Reddy, M. V. R., Akula, B., Cosenza, S. C., & Reddy, E. P. (2014). Synthesis and structure–activity relationship study of 1-phenyl-1-(quinazolin-4-yl) ethanols as anticancer agents. MedChemComm, 5(8), 1121-1126. [Link]

  • Abd El-Wahab, A. H. F., Mohamed, H. M., El-Agrody, A. M., & El-Nassag, M. A. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals (Basel, Switzerland), 4(8), 1158–1170. [Link]

  • Gendron, T. F., Badiola, K. A., & Koob, M. D. (2014). The anticancer action of a novel 1, 2, 4-triazine sulfonamide derivative in colon cancer cells. International journal of molecular sciences, 15(12), 22157-22174. [Link]

  • Lee, J. Y., Kim, H. S., Song, D. H., Kim, H. J., Lee, J. Y., Han, Y. M., ... & Kang, H. S. (2021). Anti-Inflammatory Activity of 4-((1R, 2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules (Basel, Switzerland), 26(16), 4791. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2019). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Bioorganic chemistry, 86, 442-451. [Link]

  • Quan, Z. S., Guan, L. P., Li, G. Z., & Piao, H. R. (2010). Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo [5, 1-a] phthalazine in mice. Archives of pharmacal research, 33(10), 1603-1609. [Link]

  • Zanella, D., D'Amico, F., & Papo, N. (2023). Structure-Based Design of Peptides Targeting VEGF/VEGFRs. International Journal of Molecular Sciences, 24(12), 9993. [Link]

  • Reddy, M. V. R., Akula, B., Cosenza, S. C., & Reddy, E. P. (2014). Synthesis and structure–activity relationship study of 1-phenyl-1-(quinazolin-4-yl)ethanols as anticancer agents. MedChemComm, 5(8), 1121-1126. [Link]

  • Yazdani, J., Damghani, T., Yazdanian, M., & Zarrin, A. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1028751. [Link]

  • Zielińska, A., Carreiró, F., Oliveira, A. M., Neves, A., Pires, B., Venkatesh, D. N., ... & Souto, E. B. (2021). Innovative Approaches in Cancer Treatment: Emphasizing the Role of Nanomaterials in Tyrosine Kinase Inhibition. Cancers, 13(10), 2397. [Link]

Sources

The Pivotal Role of the Methoxyphenyl Moiety in Phthalazinone Bioactivity: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of medicinal chemistry, the phthalazinone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and phosphodiesterase (PDE) inhibitory activities.[1][3][4] A recurring and particularly influential substituent on this versatile core is the methoxyphenyl group. This technical guide delves into the intricate structure-activity relationships (SAR) of methoxyphenyl phthalazinones, offering researchers and drug development professionals a comprehensive analysis of how the placement and nature of this moiety dictate therapeutic efficacy across different biological targets.

The Phthalazinone Core: A Foundation for Diverse Biological Activity

The phthalazin-1(2H)-one structure is a bicyclic heteroaromatic system that serves as a robust framework for the design of targeted therapeutics.[5][6] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal anchor for binding to the active sites of diverse enzymes.[7] The true therapeutic potential of phthalazinones, however, is unlocked through strategic substitutions at various positions of the core, with the methoxyphenyl group emerging as a key player in modulating potency and selectivity. Phthalazinone derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antidiabetic, anti-inflammatory, and antihypertensive effects.[1]

Methoxyphenyl Phthalazinones as Anticancer Agents: Targeting Key Oncogenic Pathways

The fight against cancer has seen the development of numerous targeted therapies, and methoxyphenyl phthalazinones have emerged as promising candidates, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP).

VEGFR-2 Inhibition: Halting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Several methoxyphenyl phthalazinone derivatives have been investigated as VEGFR-2 inhibitors.[8][9]

The SAR for these compounds reveals several key trends:

  • Lipophilicity and Electronic Nature: The anticancer activity of these derivatives is significantly influenced by the lipophilicity and electronic properties of the substituents.[10]

  • Spacer and Distal Moieties: The type, length, and number of spacers connecting the phthalazinone core to distal hydrophobic moieties are crucial for optimal binding to the VEGFR-2 active site. Longer spacers, such as hydrazide and urea linkers, can allow the distal groups to occupy hydrophobic pockets within the enzyme, enhancing binding affinity and inhibitory activity.[10]

  • Substitution Pattern: The specific substitution pattern on the methoxyphenyl ring, as well as on other parts of the molecule, dictates the overall efficacy. For instance, compounds with a 4-chlorophenyl)phthalazine scaffold bearing various substituted anilines or phenols have shown significant anticancer activities.[10]

A series of novel phthalazine derivatives were synthesized and evaluated for their anticancer activity against HCT-116 and MCF-7 cancer cell lines, with some compounds showing potent VEGFR-2 inhibition.[11] For example, certain compounds demonstrated IC50 values in the low micromolar range against these cell lines and sub-micromolar IC50 values against the VEGFR-2 enzyme.[11]

PARP Inhibition: Exploiting Synthetic Lethality

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[12] Olaparib, a potent PARP inhibitor with a phthalazinone core, serves as a lead compound for the design of new derivatives.[13][14]

Key SAR insights for methoxyphenyl phthalazinones as PARP inhibitors include:

  • Substituent Type and Alkyl Chain Length: The inhibitory activity against PARP1 is sensitive to the nature of the substituent and the length of the alkyl chain that connects to an aromatic ring.[13]

  • Molecular Interactions: Successful PARP inhibitors form crucial hydrogen bond interactions with residues like Gly863 and Ser904, and engage in π-π stacking with Tyr907 and Tyr896 in the enzyme's active site.[7] Molecular modeling studies are instrumental in understanding and predicting these interactions.[7]

The development of novel PARP inhibitors often involves modifications to the "tail" part of the molecule, while retaining the phthalazinone core as an isostere.[7] Computational studies, including molecular docking and ADME predictions, play a vital role in guiding the design of new compounds with improved pharmacokinetic and pharmacodynamic properties.[7]

Modulating the Inflammatory Response: Methoxyphenyl Phthalazinones as Anti-inflammatory Agents

Inflammation is a key pathological feature of many chronic diseases. Phthalazinone derivatives have been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. A series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and showed significant in vivo anti-inflammatory activity, with some compounds exhibiting potent and selective COX-2 inhibition.[15] This selectivity for COX-2 over COX-1 is a critical feature for reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[15] While this specific study focused on dimethylphenyl substitution, the principles of steric and electronic modulation can be extrapolated to methoxyphenyl analogs.

Phosphodiesterase (PDE) Inhibition: A Target for Various Conditions

Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[16][17] Inhibitors of specific PDE isoenzymes have therapeutic applications in a range of diseases, from erectile dysfunction to chronic obstructive pulmonary disease (COPD).[16][18]

Selective PDE4 Inhibition

A novel series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones were synthesized and found to be specific inhibitors of PDE4.[19]

The SAR for these PDE4 inhibitors highlighted the following:

  • N-Substitution: Substitution at the nitrogen atom of the phthalazinone ring was found to be beneficial for PDE4 inhibition.[19]

  • Conformation of Fused Rings: The stereochemistry of fused cycloalkane rings plays a significant role in inhibitory potency. For instance, cis-fused hexahydrophthalazinones and their tetrahydro analogues demonstrated potent PDE4 inhibitory activity, suggesting that the spatial arrangement of these rings is critical for optimal interaction with the enzyme's binding site.[19]

Conformational Analysis of PDE Inhibitors

The conformational behavior of phthalazine-based PDE inhibitors is a key determinant of their biological activity. For a series of 6-methoxy-1,4-disubstituted phthalazine derivatives, conformational analysis revealed that a planar and rather rigid conformation of a heterocyclic substituent at the C4 position of the phthalazine nucleus favored PDE IV inhibition.[20] This underscores the importance of understanding the three-dimensional structure of these molecules in drug design.

Synthesis and Experimental Protocols

The synthesis of methoxyphenyl phthalazinone derivatives typically follows established synthetic routes.

General Synthesis of Phthalazinones

A common method for the synthesis of the phthalazinone core involves the cyclisation of an appropriate o-substituted benzoic acid derivative with hydrazine hydrate.[8] Phthalic anhydride can also serve as a starting material, which upon reaction with hydrazine hydrate in acetic acid, yields the phthalazinone scaffold.[21]

Introduction of the Methoxyphenyl Moiety and Further Derivatization

The methoxyphenyl group can be introduced at various stages of the synthesis, depending on the desired final structure. For instance, a key intermediate such as 1-chloro-4-(4-phenoxyphenyl)phthalazine can be synthesized and subsequently reacted with various nucleophiles, including p-anisidine (p-methoxyaniline), to introduce the methoxyphenyl group.[22]

Step-by-Step Synthesis of N-(4-Methoxyphenyl)-4-(4-phenoxyphenyl)phthalazin-1-amine:

  • Starting Material: 1-chloro-4-(4-phenoxyphenyl)phthalazine.

  • Reagent: p-anisidine (p-methoxyaniline).

  • Solvent: n-butanol.

  • Procedure: An equimolar amount of the chlorophthalazine and p-anisidine are dissolved in n-butanol.

  • Reaction Condition: The mixture is heated under reflux for 6 hours.

  • Work-up: The reaction mixture is cooled, and the product is isolated and purified.[22]

Data Summary and Visualization

Table 1: Biological Activities of Representative Methoxyphenyl Phthalazinone Derivatives
Compound ClassTargetKey SAR FindingsReference
4-(Aryl)-phthalazinonesVEGFR-2Lipophilicity and electronic nature of substituents are crucial. Length and type of spacer to distal moieties affect activity.[10]
Phthalazinone-based PARP inhibitorsPARP1Type of substituent and length of alkyl chain are important. H-bonding with Gly863/Ser904 and π-π stacking with Tyr907/Tyr896 are key.[7][13]
4-(3,4-Dimethoxyphenyl)-phthalazinonesPDE4N-substitution is beneficial. cis-fusion of saturated rings enhances potency.[19]
Visualizing Key Concepts

Diagram 1: General Synthetic Pathway to Phthalazinones

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Core Structure o-Substituted Benzoic Acid o-Substituted Benzoic Acid Cyclization with Hydrazine Hydrate Cyclization with Hydrazine Hydrate o-Substituted Benzoic Acid->Cyclization with Hydrazine Hydrate Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Cyclization with Hydrazine Hydrate Phthalazinone Core Phthalazinone Core Cyclization with Hydrazine Hydrate->Phthalazinone Core

Caption: General synthesis of the phthalazinone core.

Diagram 2: Key Interactions of Phthalazinone-based PARP Inhibitors

G cluster_interactions Key Binding Interactions Phthalazinone Core Phthalazinone Core PARP1 Active Site PARP1 Active Site Phthalazinone Core->PARP1 Active Site Binds to H-Bonding (Gly863, Ser904) H-Bonding (Gly863, Ser904) PARP1 Active Site->H-Bonding (Gly863, Ser904) Mediated by π-π Stacking (Tyr907, Tyr896) π-π Stacking (Tyr907, Tyr896) PARP1 Active Site->π-π Stacking (Tyr907, Tyr896) Mediated by

Caption: Key binding interactions of PARP inhibitors.

Conclusion and Future Directions

The methoxyphenyl phthalazinone scaffold is a highly versatile and promising platform for the development of novel therapeutics. The structure-activity relationships discussed herein highlight the critical role of the methoxyphenyl moiety, along with other structural features, in dictating the biological activity and selectivity of these compounds. Future research in this area should continue to leverage computational modeling and advanced synthetic methodologies to design and develop next-generation methoxyphenyl phthalazinone derivatives with enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action. A deeper understanding of the conformational dynamics and the specific interactions with biological targets will undoubtedly pave the way for the discovery of new and effective drugs for a wide range of diseases.

References

  • Al-Warhi, T., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 92, 103234. Available at: [Link]

  • Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Journal of Medicinal Chemistry, 51(20), 6581-6591. Available at: [Link]

  • Ghareb, N., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13357-13374. Available at: [Link]

  • Ghareb, N., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13357-13374. Available at: [Link]

  • van der Mey, M., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(15), 2511-2522. Available at: [Link]

  • Behalo, M. S., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(5), 2933-2942. Available at: [Link]

  • El-Sayed, M. A., et al. (2020). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Molecules, 25(21), 5030. Available at: [Link]

  • Wang, L., et al. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 24(18), 3345. Available at: [Link]

  • Singh, S., et al. (2012). Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465-2475. Available at: [Link]

  • Pellacani, A., et al. (2001). Phthalazine PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry, 9(6), 1647-1654. Available at: [Link]

  • Kumar, R., et al. (2020). Pharmacological activities of various phthalazine and phthalazinone derivatives. Journal of Advanced Scientific Research, 11(01), 22-35. Available at: [Link]

  • Sharma, P., et al. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Chemistry & Biology Interface, 9(3), 154-170. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis of 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinone/ phthalazinone derivatives as potent anti-inflammatory and analgesic agents. Medical Research Archives, 1(3). Available at: [Link]

  • Maccioni, E., et al. (2019). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 24(10), 1980. Available at: [Link]

  • Al-Warhi, T., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 92, 103234. Available at: [Link]

  • Hasabelnaby, S., et al. (2015). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 148-163. Available at: [Link]

  • Shahab, S., et al. (2023). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. International Journal of Molecular Sciences, 24(22), 16421. Available at: [Link]

  • S.L., S., & K, S. (2020). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo, 18(1), 1-10. Available at: [Link]

  • Soliman, R., et al. (2014). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Molecular Graphics and Modelling, 51, 148-167. Available at: [Link]

  • Wrzecion, D., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 26(11), 3290. Available at: [Link]

  • Koca, M., et al. (2015). Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. New Journal of Chemistry, 39(6), 4446-4455. Available at: [Link]

  • Chen, Y., et al. (2023). YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry, 66(18), 12566-12585. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(12), 1700239. Available at: [Link]

  • Estevez-Soto, M., et al. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 26(16), 4983. Available at: [Link]

  • Oprea, T. I., et al. (2001). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. Journal of Steroid Biochemistry and Molecular Biology, 77(1-2), 35-45. Available at: [Link]

  • van der Mey, M., et al. (2001). ChemInform Abstract: Novel Selective PDE4 Inhibitors. Part 1. Synthesis, Structure-Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. ChemInform, 32(43). Available at: [Link]

  • Nielsen, J., et al. (2004). Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. Journal of Medicinal Chemistry, 47(18), 4489-4501. Available at: [Link]

  • Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, (204), 119-132. Available at: [Link]

  • Wang, L., et al. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 24(18), 3345. Available at: [Link]

  • El-Naggar, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Biomolecular Structure and Dynamics, 1-20. Available at: [Link]

  • Al-Harbi, N. O., et al. (2022). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Saudi Pharmaceutical Journal, 30(10), 1391-1406. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Characterizing 4-(4-Methoxyphenyl)phthalazin-1(2H)-one as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one as a potential inhibitor of Poly(ADP-ribose) Polymerase (PARP). The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of clinically approved PARP inhibitors (PARPi) like Olaparib.[1][2] This guide details the mechanistic basis of PARP inhibition, the principle of synthetic lethality, and provides detailed, field-proven protocols for the characterization of this compound. We cover methodologies for determining in vitro enzymatic potency (IC₅₀), assessing cell-based activity in relevant cancer lines, and confirming target engagement and downstream apoptotic signaling via Western blot. Each protocol is designed as a self-validating system, complete with explanations of experimental choices and data interpretation guidelines.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the DNA damage response (DDR).[3] PARP1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs).[3] Upon detecting a break, PARP1 utilizes nicotinamide adenine dinucleotide (NAD⁺) as a substrate to catalyze the formation and attachment of long polymers of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site.[4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[3]

The therapeutic targeting of PARP has revolutionized treatment for certain cancers, particularly those with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as tumors harboring mutations in the BRCA1 or BRCA2 genes. The efficacy of PARP inhibitors in this context relies on a concept known as synthetic lethality .[6][7]

The Principle of Synthetic Lethality:

  • In a healthy cell, if SSBs are not repaired by the PARP-mediated BER pathway, they can collapse replication forks during S-phase, leading to the formation of more toxic DSBs. These DSBs are then efficiently repaired by the high-fidelity HR pathway.

  • In HR-deficient cancer cells (e.g., BRCA1/2-mutant), the primary pathway for DSB repair is already compromised.

  • When a PARP inhibitor is introduced, it blocks the initial SSB repair. This leads to an accumulation of unrepaired SSBs, which are subsequently converted to DSBs during replication.[6]

  • The cell, lacking both a functional BER (due to PARPi) and a functional HR pathway, cannot repair these DSBs, leading to catastrophic genomic instability and apoptotic cell death.[7]

This compound belongs to the phthalazinone class of compounds, which have been extensively explored as PARP inhibitors.[1][8] This guide provides the necessary framework to rigorously evaluate its potential as a research tool or a starting point for further drug development.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP inhibitors, including those based on the phthalazinone scaffold, function through a dual mechanism:

  • Catalytic Inhibition: They act as structural mimics of the NAD⁺ substrate, competitively binding to the catalytic domain of PARP1 and PARP2. This prevents the synthesis of PAR chains, thereby halting the recruitment of downstream repair factors.[4]

  • PARP Trapping: Beyond simple enzymatic inhibition, many PARP inhibitors lock the PARP1 protein onto the DNA at the site of the break.[6][9] This trapped PARP-DNA complex is itself a cytotoxic lesion, obstructing DNA replication and transcription, which further contributes to cell death, especially in HR-deficient cells.[5] The potency of PARP trapping varies among different inhibitors and is a critical determinant of their overall efficacy.[10]

PARP_Inhibition_Pathway cluster_pathway Normal Repair Pathway cluster_consequence Consequence of Inhibition in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Binds to SSB DNA_SSB->PARP1_recruitment PARP1_activation PARP1 Activation PARP1_recruitment->PARP1_activation PARylation Auto-PARylation & PAR Chain Synthesis PARP1_activation->PARylation Replication DNA Replication PARP1_activation->Replication Unrepaired SSBs enter Replication NAD NAD+ NAD->PARylation Substrate Repair_Complex Recruitment of BER Repair Proteins (XRCC1, etc.) PARylation->Repair_Complex SSB_Repair SSB Repair (Cell Survival) Repair_Complex->SSB_Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1_recruitment Traps PARP1 on DNA Inhibitor->PARylation Blocks DSB_Formation Replication Fork Collapse => DSB Formation HR_Repair Homologous Recombination Repair (BRCA1/2, etc.) DSB_Formation->HR_Repair Apoptosis Genomic Instability & Apoptosis HR_Repair->Apoptosis Deficient

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Compound Properties and Synthesis Outline

A foundational understanding of the molecule's properties is essential for experimental design.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name This compound BLDpharm[11]
CAS Number 57353-93-2 BLDpharm[11]
Molecular Formula C₁₅H₁₂N₂O₂ -
Molecular Weight 252.27 g/mol -
Appearance White to off-white solid Typical for class

| Solubility | Soluble in DMSO, limited solubility in aqueous buffers | Typical for class |

Synthesis Outline: Phthalazin-1(2H)-ones are commonly synthesized via the condensation of a 2-acylbenzoic acid with hydrazine or a hydrazine derivative.[12] The synthesis of this compound would proceed from 2-(4-methoxybenzoyl)benzoic acid and hydrazine hydrate, typically under reflux in a suitable solvent like ethanol or acetic acid. This method provides a direct and efficient route to the desired phthalazinone core structure.[12]

Experimental Protocols

The following protocols provide a robust framework for characterizing the PARP inhibitory activity of this compound.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified PARP1 enzyme.

Principle: This protocol describes a 96-well plate-based chemiluminescent assay that measures the PARP1-catalyzed incorporation of biotinylated ADP-ribose onto histone proteins.[13] The biotinylated histones are captured on a streptavidin-coated plate, and the signal is detected using a horseradish peroxidase (HRP) conjugate. An active inhibitor will reduce the amount of biotinylated histone, leading to a decrease in the luminescent signal.

a A Coat 96-well plate with Histone proteins B Add PARP1 enzyme, Activated DNA, and varying concentrations of This compound A->B C Initiate reaction by adding Biotinylated NAD+ Substrate B->C D Incubate (e.g., 60 min at RT) C->D E Wash to remove unbound reagents D->E F Transfer supernatant to Streptavidin-coated plate E->F G Incubate to capture Biotin-PAR-Histones F->G H Add Streptavidin-HRP conjugate G->H I Wash away unbound conjugate H->I J Add Chemiluminescent Substrate I->J K Read Luminescence on Plate Reader J->K

Caption: Workflow for the In Vitro PARP1 Enzymatic Assay.

Materials and Reagents:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., DNase I-treated calf thymus DNA)

  • Histone H1

  • Biotinylated NAD⁺

  • This compound (dissolved in DMSO)

  • Olaparib or Rucaparib (as positive control inhibitor)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-coated 96-well plates

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).

  • Reaction Setup: In a 96-well reaction plate, add 25 µL of assay buffer containing PARP1 enzyme, histone H1, and activated DNA.

  • Inhibitor Addition: Add 5 µL of the diluted compound or control (assay buffer with DMSO for 0% inhibition, positive control inhibitor for 100% inhibition) to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 20 µL of biotinylated NAD⁺ to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Detection: a. Stop the reaction according to the manufacturer's protocol (e.g., by adding a stop solution). b. Transfer 50 µL of the reaction mixture to a streptavidin-coated plate. c. Incubate for 60 minutes to allow the biotinylated histones to bind. d. Wash the plate 3 times with Wash Buffer (e.g., PBS-T). e. Add 50 µL of Streptavidin-HRP conjugate and incubate for 30 minutes. f. Wash the plate 3 times with Wash Buffer. g. Add 50 µL of chemiluminescent substrate and immediately read the luminescence.

Data Analysis:

  • Subtract the background signal (wells with no enzyme).

  • Normalize the data, setting the signal from the DMSO-only wells as 100% activity and the signal from a high concentration of a known potent inhibitor (e.g., Olaparib) as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data for PARP Inhibitors

Compound PARP1 IC₅₀ (nM) PARP2 IC₅₀ (nM)
Olaparib ~1-5[10] ~1-5[10]
Rucaparib ~1[10] ~0.3[10]
Talazoparib ~0.5[10] ~0.2[10]

| This compound | To be determined | To be determined |

Expert Insight: The choice of a chemiluminescent assay provides high sensitivity and a broad dynamic range, which is crucial for accurately determining the potency of novel inhibitors, especially if they are highly active in the low nanomolar range.[13] Running a parallel assay for PARP2 is essential to determine the selectivity profile of the compound.

Protocol 2: Cell-Based Synthetic Lethality Assay

Objective: To evaluate the selective cytotoxicity of this compound in HR-deficient cancer cells compared to HR-proficient cells.

Principle: This protocol uses a cell viability assay (e.g., AlamarBlue or MTT) to measure the cytotoxic effect of the compound.[13] By comparing the GI₅₀ (concentration for 50% growth inhibition) in a BRCA-mutant cell line (e.g., HCC1937) versus a BRCA-wildtype cell line (e.g., MCF-7), the synthetic lethal effect can be quantified.

b A Seed BRCA-mutant and BRCA-WT cells in 96-well plates B Allow cells to adhere (overnight) A->B C Treat cells with serial dilutions of This compound B->C D Incubate for 72-120 hours C->D E Add AlamarBlue or MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Read Fluorescence or Absorbance on a Plate Reader F->G H Calculate % Viability and Determine GI₅₀ values G->H

Caption: Workflow for the Cell-Based Viability Assay.

Materials and Reagents:

  • BRCA1-mutant breast cancer cell line (e.g., HCC1937)

  • BRCA-wildtype breast cancer cell line (e.g., MCF-7)

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)

  • This compound (in DMSO)

  • AlamarBlue or MTT reagent

  • 96-well cell culture plates

  • Fluorescence or absorbance plate reader

Procedure:

  • Cell Seeding: Seed both cell lines into separate 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only vehicle controls.

  • Incubation: Incubate the plates for a prolonged period, typically 72 to 120 hours, to allow for multiple cell divisions and the accumulation of lethal DNA damage.

  • Viability Measurement (AlamarBlue): a. Add 10 µL of AlamarBlue reagent to each well. b. Incubate for 2-6 hours at 37°C, protected from light. c. Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability versus the log of the inhibitor concentration for each cell line.

  • Fit the data to a 4PL curve to determine the GI₅₀ value for each cell line.

  • A significantly lower GI₅₀ in the BRCA-mutant cell line compared to the wildtype line indicates a synthetic lethal effect.

Expert Insight: A long incubation period is critical for synthetic lethality assays. The cytotoxicity of PARP inhibitors is dependent on cells progressing through the S-phase of the cell cycle, where unrepaired SSBs are converted to lethal DSBs. Shorter incubation times may not capture the full effect.

Protocol 3: Western Blot for PAR and Cleaved PARP

Objective: To confirm intracellular PARP inhibition and assess the induction of apoptosis.

Principle: Western blotting can provide direct and semi-quantitative evidence of the compound's effect inside the cell.

  • PAR level: A potent PARP inhibitor will decrease the basal and DNA damage-induced levels of PARylation on proteins. This is a direct measure of target engagement.

  • Cleaved PARP: PARP1 is a known substrate of executioner caspases (e.g., Caspase-3). During apoptosis, PARP1 is cleaved from its full-length form (~116 kDa) into an 89 kDa and a 24 kDa fragment. Detecting the 89 kDa fragment is a reliable marker of apoptosis.[14]

Materials and Reagents:

  • Cell lines (e.g., HCC1937)

  • This compound

  • DNA damaging agent (e.g., H₂O₂ or MMS for inducing PARylation)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Anti-PAR (pan-ADP-ribose binding reagent), Anti-PARP1 (recognizing both full-length and cleaved forms), Anti-β-Actin (loading control).

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 24-48 hours.

    • For PAR detection: 30 minutes before harvesting, spike some wells with a DNA damaging agent (e.g., 1 mM H₂O₂) to stimulate a strong PAR signal in the control cells.

  • Lysis and Quantification: Wash cells with cold PBS, then lyse with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in Blocking Buffer. b. Incubate with primary antibodies overnight at 4°C with gentle agitation. c. Wash the membrane 3 times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

Data Interpretation:

  • Anti-PAR Blot: Expect a smear of high molecular weight bands in the H₂O₂-treated control lane, representing PARylated proteins. This smear should be significantly reduced in lanes treated with this compound, indicating successful inhibition of PARP enzymatic activity.

  • Anti-PARP1 Blot: Look for a decrease in the full-length PARP1 band (~116 kDa) and a corresponding increase in the cleaved PARP1 band (~89 kDa) in a dose-dependent manner. This confirms the induction of caspase-mediated apoptosis.[15]

  • β-Actin Blot: The signal should be consistent across all lanes, confirming equal protein loading.

References

  • Pascal, J. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]

  • Wang, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Pilie, P., et al. (2023). Development of Mitochondria-Targeted PARP Inhibitors. MDPI. [Link]

  • El-Gazzar, A. R. B. A., et al. (2014). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Yap, T. A., et al. (2023). Targeting DNA Damage Repair Pathways Beyond PARP Inhibition. Clinical Cancer Research. [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology. [Link]

  • Wilson, A. J., et al. (2019). A PET imaging agent for evaluating PARP-1 expression in ovarian cancer. Journal of Clinical Investigation. [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. ResearchGate. [Link]

  • Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • Da Cunha, T., et al. (2019). Novel Phthalazin-1(2H)-one Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. [Link]

  • Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One. [Link]

  • ResearchGate. (2018). Western blot analysis of uncleaved and cleaved PARP protein? ResearchGate. [Link]

  • Li, M., et al. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Journal of Ovarian Research. [Link]

  • Promega Connections. (2023). PARP and DDR Pathways: Targeting the DNA Damage Response for Cancer Treatment. Promega. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]

  • Tian, T., et al. (2023). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Frontiers in Oncology. [Link]

  • PubMed Central. (n.d.). Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. PubMed Central. [Link]

  • Zou, L. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. [Link]

  • SciSpace. (n.d.). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. SciSpace. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2015). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Journal of Molecular Cell Biology. [Link]

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. ResearchGate. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Yeung, J. H., et al. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • ResearchGate. (n.d.). A summary of PARP inhibitor's mechanism of action. ResearchGate. [Link]

  • CancerNetwork. (2018). Synthetic Lethality of PARP Inhibitors in Prostate Cancer. CancerNetwork. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

  • Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling... Xenobiotica. [Link]

  • YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. BPS Bioscience. [Link]

  • National Cancer Institute. (2012). Study Reveals New Mechanism of Action for PARP Inhibitors. National Cancer Institute. [Link]

  • Reaction Biology. (n.d.). PARP Assay Services. Reaction Biology. [Link]

  • Wang, S., et al. (2020). Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation. Cell Chemical Biology. [Link]

  • ResearchGate. (2020). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids... ResearchGate. [Link]

  • ResearchGate. (2019). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents... ResearchGate. [Link]

  • Kim, C., et al. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]

  • Dong, D., et al. (2024). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Evaluation of clinical-stage PARP inhibitors in cell-based assays... ResearchGate. [Link]

  • Reddit. (n.d.). Interpreting changes in PARP western blot? Reddit. [Link]

  • ResearchGate. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one

The phthalazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1] The subject of this guide, this compound, is a member of this promising class of molecules. While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, its structural similarity to known inhibitors of Poly(ADP-ribose) Polymerase (PARP) and other key signaling molecules strongly suggests its potential as a therapeutic agent, particularly in oncology and inflammatory diseases.

This document serves as a comprehensive guide for researchers initiating in vivo investigations of this compound. It provides a theoretical framework for its potential mechanisms of action, detailed protocols for robust preclinical evaluation in relevant animal models, and the rationale behind these experimental designs. The protocols herein are designed to be self-validating, ensuring the generation of reproducible and translatable data.

Proposed Mechanism of Action: PARP Inhibition in DNA Damage Repair

A primary hypothesized mechanism of action for this compound is the inhibition of PARP1, a key enzyme in the base excision repair (BER) pathway.[2] PARP1 acts as a first responder to single-strand DNA breaks (SSBs), binding to the damaged site and synthesizing poly(ADP-ribose) (PAR) chains.[3][4] This PARylation process recruits other DNA repair proteins to the site of damage.[5][6] Inhibition of PARP1's catalytic activity or "trapping" the PARP1-DNA complex prevents the efficient repair of SSBs.[5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, these unrepaired SSBs escalate to cytotoxic double-strand breaks (DSBs) during replication, leading to selective cancer cell death—a concept known as synthetic lethality.

PARP_Inhibition cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of this compound DNA_Damage DNA Damage (e.g., from ROS, alkylating agents) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1 PARP1 Activation SSB->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Trapping PARP1 Trapping & Catalytic Inhibition PARP1->Trapping Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair SSB Repair Recruitment->Repair DSB Double-Strand Break (DSB) Compound This compound (Proposed PARP Inhibitor) Compound->Trapping Replication Replication Fork Collapse Trapping->Replication Replication->DSB Apoptosis Apoptosis in HR-Deficient Cancer Cells DSB->Apoptosis Xenograft_Workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture animal_prep 2. Animal Preparation (Immunodeficient Mice) cell_culture->animal_prep inoculation 3. Subcutaneous Tumor Cell Inoculation animal_prep->inoculation tumor_growth 4. Tumor Growth Monitoring inoculation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Treatment Administration randomization->treatment monitoring 7. In-life Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. Study Endpoint & Tissue Collection monitoring->endpoint analysis 9. Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for the subcutaneous xenograft model.

Detailed Protocol

1. Materials

  • Compound: this compound (e.g., from BLDpharm, CAS: 57353-93-2) [7]* Cell Line: A suitable human cancer cell line (e.g., BRCA-mutant ovarian or breast cancer cell line for PARP inhibitor hypothesis testing).

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Vehicle: Sterile saline with 15% PEG 400 and 1% DMSO (preliminary vehicle, may require optimization).

  • Positive Control: A clinically relevant PARP inhibitor (e.g., Olaparib).

  • Cell culture media and supplements.

  • Matrigel (optional, to improve tumor take rate).

  • Sterile syringes and needles.

  • Calipers for tumor measurement.

  • Anesthetic and euthanasia agents.

2. Procedure

  • 2.1. Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations to achieve a sufficient number of cells in the logarithmic growth phase. [8]* 2.2. Cell Preparation for Inoculation:

    • Harvest cells using standard methods (e.g., trypsinization).

    • Wash the cells with sterile, serum-free medium or PBS.

    • Perform a cell count and assess viability (should be >95%).

    • Resuspend the cells in sterile PBS or medium at the desired concentration (e.g., 5 x 10^7 cells/mL). If using Matrigel, resuspend the cells in a 1:1 mixture of medium and Matrigel on ice.

  • 2.3. Tumor Inoculation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the right flank of each mouse. [8]* 2.4. Tumor Growth Monitoring:

    • Monitor the mice daily for general health.

    • Begin measuring tumor volume 2-3 times per week once tumors become palpable.

    • Tumor volume (mm³) = (Length x Width²) / 2.

  • 2.5. Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign the mice to treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (e.g., Olaparib)

  • 2.6. Treatment Administration:

    • Prepare fresh formulations of the test compound and controls on each day of dosing.

    • Administer the treatments via the desired route (e.g., intraperitoneal injection) at a specified frequency (e.g., daily for 21 days).

  • 2.7. In-life Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity (e.g., weight loss, changes in behavior).

  • 2.8. Study Endpoint:

    • The study may be terminated when the tumors in the control group reach a maximum allowable size, or after a fixed duration.

    • At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).

3. Data Analysis

  • Calculate the mean tumor volume ± SEM for each group over time.

  • Determine the Tumor Growth Inhibition (TGI) for each treatment group.

  • Analyze the statistical significance of the differences between the treatment and control groups (e.g., using ANOVA).

  • Evaluate toxicity based on body weight changes and clinical observations.

Parameter Measurement Purpose
Tumor VolumeCaliper measurements (Length x Width²) / 2Primary efficacy endpoint
Body WeightScale measurementGeneral toxicity assessment
Tumor WeightScale measurement at necropsyConfirmatory efficacy endpoint
Clinical SignsDaily observationToxicity and animal welfare

Application 2: Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation for evaluating the efficacy of anti-inflammatory agents. [1][9][10]

Detailed Protocol

1. Materials

  • Compound: this compound.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Phlogistic Agent: 1% w/v solution of lambda-carrageenan in sterile saline.

  • Positive Control: A standard NSAID (e.g., Indomethacin, 10 mg/kg).

  • Vehicle: As determined in formulation studies.

  • Measurement Device: Plethysmometer or calipers.

2. Procedure

  • 2.1. Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • 2.2. Grouping and Dosing:

    • Fast the animals overnight with free access to water.

    • Divide the rats into groups (n=6 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (low dose)

      • Group 3: this compound (high dose)

      • Group 4: Positive control (Indomethacin)

    • Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).

  • 2.3. Induction of Edema:

    • One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [10]* 2.4. Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection. [11]* 2.5. Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treatment group relative to the control group.

    • Analyze the data for statistical significance (e.g., using one-way ANOVA followed by a post-hoc test).

Time Point Expected Observation in Control Group Potential Effect of Active Compound
0-1.5 hoursRelease of histamine and serotoninInhibition of early phase inflammation
1.5-2.5 hoursRelease of kinins-
2.5-6 hoursRelease of prostaglandinsInhibition of late phase inflammation

References

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Schematic representation of PARP1-mediated DNA damage repair. (A) PARP1... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. PubMed. Available at: [Link]

  • Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. MDPI. Available at: [Link]

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. PubMed Central. Available at: [Link]

  • Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. AACR Journals. Available at: [Link]

  • Carrageenan Induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Signal Transduction pathway of PARP enzyme. ResearchGate. Available at: [Link]

  • The comings and goings of PARP-1 in response to DNA damage. PubMed Central. Available at: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link]

  • A simplified view of PARP1 function in DNA damage response and PARP1... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

4-(4-Methoxyphenyl)phthalazin-1(2h)-one solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for addressing solubility challenges encountered with 4-(4-methoxyphenyl)phthalazin-1(2H)-one. As a Senior Application Scientist, this guide synthesizes established physicochemical principles with practical, field-proven strategies to empower researchers in their experimental endeavors.

Introduction to Solubility Issues with this compound

This compound belongs to the phthalazinone class of heterocyclic compounds. While this structural motif is of significant interest in medicinal chemistry due to its diverse biological activities, it often presents a significant challenge in terms of aqueous solubility.[1][2] The planar, aromatic nature of the core structure, combined with the methoxyphenyl substituent, contributes to a high crystal lattice energy and limited ability to form favorable interactions with water molecules. Consequently, researchers frequently encounter difficulties in achieving desired concentrations for in vitro assays, formulation development, and in vivo studies. This guide provides a structured approach to understanding and overcoming these solubility limitations.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and troubleshooting scenarios related to the solubility of this compound.

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, a qualitative solubility profile can be inferred from its structure and the properties of similar phthalazinone derivatives. The compound is expected to be poorly soluble in aqueous media and non-polar organic solvents, with better solubility in polar aprotic solvents.

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Aqueous Water, PBS (pH 7.4)PoorThe hydrophobic nature of the aromatic rings and the methoxy group limit favorable interactions with water.
Polar Protic Ethanol, MethanolSparingly Soluble to SolubleThe lactam moiety can participate in hydrogen bonding, but the overall hydrophobicity may limit high solubility.
Polar Aprotic DMSO, DMFSoluble to Highly SolubleThese solvents can effectively disrupt the crystal lattice and solvate the molecule through dipole-dipole interactions.[1]
Non-Polar Hexane, ToluenePoor to InsolubleThe polar lactam group prevents effective solvation by non-polar solvents.

Q2: I am having trouble dissolving the compound in my aqueous buffer for a cell-based assay. What are my options?

A2: This is a common challenge. Here's a step-by-step approach to troubleshoot this issue:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble, such as DMSO or DMF.[1]

  • Serial Dilution: Perform serial dilutions of the stock solution directly into your final aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous mixing to prevent precipitation.

  • Mind the Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.

  • Consider pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.[3] A pKa determination experiment can provide valuable information in this regard.

Q3: My compound precipitates out of solution over time, even after initial dissolution. How can I improve its stability in solution?

A3: This phenomenon, often referred to as "crashing out," indicates that the solution is supersaturated. Here are some strategies to enhance the kinetic solubility and stability:

  • Use of Cosolvents: Incorporating a certain percentage of a water-miscible organic solvent (cosolvent) in your final buffer can increase the solubility.[4][5] Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[6][7]

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experiments related to determining and enhancing the solubility of this compound.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[8][9]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a constant temperature.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid at the bottom of the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for 24-48 hours.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant.

  • Filtration/Centrifugation: To remove any remaining solid particles, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested buffer.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to buffer equil1 Shake at constant temperature (24-48h) prep1->equil1 sep1 Settle undissolved solid equil1->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter or Centrifuge sep2->sep3 quant1 Dilute filtrate sep3->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Determine Concentration quant2->quant3

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Protocol 2: Solubility Enhancement using Cosolvency

Objective: To identify a suitable cosolvent system to increase the solubility of this compound in an aqueous medium.

Materials:

  • This compound

  • Water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Aqueous buffer

  • Vials and analytical equipment as in Protocol 1

Methodology:

  • Prepare Cosolvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen cosolvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine Solubility: For each cosolvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of the compound as a function of the cosolvent concentration.

  • Selection: Choose the cosolvent system that provides the desired solubility enhancement while considering the potential for toxicity or interference in downstream applications.[10]

G start Start with Poorly Soluble Compound prep_cosolvent Prepare Buffer with Varying Cosolvent % start->prep_cosolvent sol_det Determine Solubility in each mixture (Shake-Flask) prep_cosolvent->sol_det plot_data Plot Solubility vs. Cosolvent % sol_det->plot_data select_system Select Optimal Cosolvent System plot_data->select_system

Caption: Decision workflow for selecting a suitable cosolvent system.

Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method

Solid dispersions can enhance the dissolution rate and apparent solubility by dispersing the drug in a hydrophilic carrier in an amorphous state.[2]

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000)

  • Volatile organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolution: Dissolve both this compound and the hydrophilic polymer in a suitable volatile organic solvent.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its dissolution properties and compare it with the pure drug.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.[11]

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Ethanol-water mixture (e.g., 50% v/v)

  • Mortar and pestle

Methodology:

  • Slurry Formation: Place the cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a slurry.

  • Drug Incorporation: Gradually add the this compound to the slurry while continuously triturating.

  • Kneading: Continue kneading for a specified period (e.g., 60 minutes) to facilitate the formation of the inclusion complex.

  • Drying: Dry the resulting paste in an oven at a controlled temperature.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.

  • Characterization: Evaluate the prepared inclusion complex for its solubility and dissolution characteristics.

Comparative Overview of Solubility Enhancement Techniques

Table 2: Comparison of Common Solubility Enhancement Strategies

TechniquePrincipleAdvantagesDisadvantages
Cosolvency Reduces the polarity of the aqueous medium.[10]Simple to implement, effective for many compounds.Potential for solvent toxicity, risk of precipitation upon dilution.
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state.[2]Significant increase in dissolution rate and apparent solubility.Can be physically unstable (recrystallization), manufacturing scalability can be challenging.
Nanosuspension Reduces particle size to the nanometer range, increasing surface area.Applicable to a wide range of poorly soluble drugs, can improve bioavailability.Requires specialized equipment (e.g., high-pressure homogenizer, media mill), potential for particle aggregation.
Cyclodextrin Complexation Encapsulates the drug molecule within the cyclodextrin cavity.[6]Enhances solubility and stability, can mask taste.Limited by the stoichiometry of the complex, can be expensive.

References

  • El-Badry, Y. A., et al. (2012). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Chemical and Pharmaceutical Research, 4(5), 2354-2361. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available at: [Link]

  • Gowthamarajan, K., & Kulkarni, G. T. (2011). Solid Dispersion: A promising technology for solubility enhancement. International Journal of Pharmaceutical Sciences and Research, 2(8), 1957.
  • Sathesh Babu, P. R., & Chowdary, K. P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2023). STANDARD OPERATING PROCEDURE for solubility testing. Available at: [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Sinko, P. J. (Ed.). (2011). Martin's physical pharmacy and pharmaceutical sciences. Lippincott Williams & Wilkins.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.
  • Med Chem Res. (2013). 4-Substitutedphthalazines and phthalazinones: synthesis, characterization and β-adrenergic blocking activity. Medicinal Chemistry Research, 22(3), 1057–1064.
  • Indian Journal of Pharmaceutical Sciences. (2019). Method Development and Validation for the Estimation of Candesartan Cilexetil in Bulk and Pharmaceutical Dosage Form by UV-Visible Spectrophotometry using Cosolvency Technique. Indian Journal of Pharmaceutical Sciences, 81(4), 753-759.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • ResearchGate. (2022).
  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubChem. (n.d.). 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. Retrieved from [Link]

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • OAText. (2017).
  • Reddit. (2019).
  • Pion Inc. (2023). What is pKa and how is it used in drug development?.
  • IIP Series. (2023).
  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa)
  • PMC. (2012). Drug Solubility: Importance and Enhancement Techniques.
  • Future Journal of Pharmaceutical Sciences. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • BLDpharm. (n.d.). 4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one.
  • Dhaka University Journal of Pharmaceutical Sciences. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2013).
  • ResearchGate. (2007). Dimethyl Sulfoxide (DMSO)
  • Journal of Chromatographic Science. (2003).
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2008). Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Analytical Methods. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API)
  • ResearchGate. (2012).
  • PMC. (2020). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities.
  • PubChem. (n.d.). (4-Methylphenyl)-1-(2H)-phthalazinone.
  • Benchchem. (2025). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.
  • Chemaxon. (n.d.). Solubility Predictor.

Sources

Technical Support Center: Enhancing the Potency of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Document Version: 1.0

Last Updated: January 24, 2026

Introduction

Welcome to the technical support center for researchers engaged in the optimization of 4-(4-methoxyphenyl)phthalazin-1(2H)-one. This molecule belongs to the phthalazinone class of compounds, many of which are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair.[1][2] The approved drug Olaparib, for instance, shares this core scaffold and has revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][3]

The goal of this guide is to provide a structured, experience-driven resource for medicinal chemists and drug development professionals aiming to improve the potency of the parent molecule. We will delve into strategic modifications, synthetic troubleshooting, and robust biological evaluation, presented in a practical question-and-answer format.

Section 1: Strategic Modifications & Structure-Activity Relationship (SAR)

This section addresses the fundamental question of where and why to modify the lead compound. The design of PARP-1 inhibitors is often based on mimicking the nicotinamide portion of its substrate, NAD+.[3][4] Key pharmacophoric features typically include an aromatic ring system and a carboxamide moiety, which engage in crucial hydrogen bonding and π-π stacking interactions within the enzyme's active site.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary regions of the this compound scaffold to target for modification?

A1: Based on extensive SAR studies of phthalazinone-based PARP inhibitors, we can divide the molecule into three key regions for modification. Each offers distinct opportunities to enhance binding affinity and, consequently, potency.

  • Region A (The "Eastern" Phenyl Ring): The 4-methoxyphenyl group. Modifications here can influence hydrophobic interactions and electronic properties.

  • Region B (The Phthalazinone Core): The bicyclic heteroaromatic system. While less commonly modified, substitutions on the available aromatic positions can fine-tune electronic distribution and solubility.

  • Region C (The N2-Position): The nitrogen atom in the phthalazinone ring. This is a critical vector for introducing side chains that can interact with the solvent-exposed region of the active site or pick up additional binding interactions. Many potent inhibitors, like Olaparib, feature complex substituents at this position.[1]

Q2: I want to start by modifying the 4-methoxyphenyl ring (Region A). What substitutions are most likely to yield an increase in potency?

A2: This is an excellent starting point. The goal is to optimize the fit and interactions within the hydrophobic pocket of the PARP active site.

  • Rationale: Replacing the methoxy group (-OCH₃) with other substituents can alter lipophilicity, size, and electronic character. For instance, replacing it with a halogen (e.g., -F, -Cl) can introduce favorable halogen bonding interactions. Small alkyl groups (e.g., -CH₃) can enhance van der Waals forces.

  • Suggested Modifications: A common initial strategy is to explore a range of electronically diverse and sterically conservative substituents.

Modification (at para-position) Rationale Expected Impact on Potency
-H (unsubstituted phenyl)Baseline comparisonLikely decrease
-F, -ClIntroduces halogen bond potential, alters electronicsPotential for moderate increase
-CH₃Increases lipophilicityPotential for slight increase
-CF₃Strong electron-withdrawing group, increases lipophilicityPotential for significant increase
-CNPolar, electron-withdrawingMay disrupt hydrophobic packing or add new interactions

Q3: How critical is the N2-position (Region C) for potency? It's currently a proton in my lead compound.

A3: The N2-position is arguably one of the most important handles for achieving high potency.[5] Unsubstituted phthalazinones are often only moderately active. Adding a substituent at N2 allows you to probe for additional binding interactions outside the core binding site.

  • Causality: The side chain at N2 can be designed to interact with amino acid residues like Ser904.[4] The length and nature of the alkyl chain connecting to other functional groups are critical determinants of inhibitory activity.[1] For example, incorporating a piperazine ring, as seen in many advanced inhibitors, can significantly improve physicochemical properties and potency.[1]

Section 2: Synthetic Chemistry Troubleshooting

The synthesis of analogs often involves common organometallic cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the key biaryl bond.[6][7][8]

Workflow for Analog Synthesis

G cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Diversification (Optional) A Phthalazinone Precursor (e.g., 4-chlorophthalazin-1(2H)-one) C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) B->C D This compound C->D Base, Pd Catalyst E N-Alkylation at N2-Position F Final Analog Library E->F D->E Base, Alkyl Halide G Purification & Characterization (Column Chromatography, NMR, MS) D->G Direct isolation F->G

Caption: General workflow for synthesizing phthalazinone analogs.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction to form the 4-arylphthalazinone is giving very low yields. What are the common causes?

A1: Low yields in Suzuki couplings are a frequent issue. Here's a troubleshooting checklist:

  • Catalyst Inactivity:

    • Cause: The Palladium(0) catalyst can be sensitive to air. Your Pd(PPh₃)₄ or other catalyst may have degraded.

    • Solution: Use fresh catalyst. Consider generating the Pd(0) species in situ from a more stable precursor like Pd(OAc)₂ with a suitable phosphine ligand.

  • Base Incompatibility:

    • Cause: The choice of base is critical. An overly strong or weak base can be detrimental.

    • Solution: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common choices for this reaction. Ensure it is finely powdered and anhydrous. If the reaction is still sluggish, consider a stronger base like potassium phosphate (K₃PO₄).

  • Solvent System:

    • Cause: Poor solubility of reactants is a major culprit.

    • Solution: A biphasic solvent system like Toluene/Water or Dioxane/Water is standard. Ensure vigorous stirring to maximize the interfacial area where the reaction occurs. Using a co-solvent can sometimes improve solubility.[6]

  • Boronic Acid Decomposition:

    • Cause: Arylboronic acids can undergo protodeborylation (loss of the boronic acid group) or form inactive trimeric anhydrides (boroxines) upon heating or if stored improperly.

    • Solution: Use fresh, high-quality boronic acid. You can add a slight excess (1.1-1.2 equivalents) to compensate for potential degradation.

Q2: I'm having trouble purifying my final compounds. They are streaking on the silica gel column.

A2: This is often due to the amide-like nature of the phthalazinone core.

  • Cause: The lactam moiety can interact strongly with the acidic silica gel, leading to poor peak shape and difficult elution.

  • Solutions:

    • Neutralize the Silica: Add a small amount of triethylamine (~0.5-1%) to your eluent (e.g., Hexane/Ethyl Acetate). This will cap the acidic silanol groups on the silica surface and improve chromatography.

    • Alternative Stationary Phase: If the problem persists, consider using a different stationary phase like alumina (neutral or basic) or a C18 reversed-phase column.

    • Recrystallization: Phthalazinones are often crystalline solids. Recrystallization from a suitable solvent system (e.g., Ethanol, Ethyl Acetate/Hexane) can be a highly effective purification method, avoiding chromatography altogether.

Section 3: Biological Assays & Potency Determination

Once you have synthesized a library of analogs, you must accurately determine their inhibitory potency against the target, PARP-1.

Assay Selection Guide
Assay Type Principle Pros Cons Typical Use Case
Biochemical (Enzymatic) Assay [9][10]Measures direct inhibition of purified PARP-1 enzyme activity (e.g., incorporation of labeled NAD+).High throughput, provides direct IC₅₀, good for initial screening.Does not account for cell permeability or off-target effects.Primary screening of new compounds.
Cell-Based PARylation Assay [1][11]Measures the level of poly(ADP-ribose) (PAR) polymers in cells after DNA damage induction.Measures target engagement in a cellular context, accounts for permeability.Lower throughput, more complex protocol.Secondary validation of hits from biochemical screens.
Cell Proliferation Assay [1]Measures the cytotoxic effect of the compound on cancer cell lines, particularly those with BRCA mutations (synthetic lethality).Provides functional data on anti-cancer activity.Indirect measure of PARP inhibition; results can be confounded by other cytotoxic effects.Lead optimization and characterization.
Troubleshooting Your PARP-1 Enzymatic Assay

G Start Problem with PARP-1 Assay Q1 No Signal or Weak Signal in Positive Control? Start->Q1 Q2 High Background Signal in Negative Control? Start->Q2 A1 Check Enzyme Activity: - Store PARP-1 at -80°C. - Prepare fresh dilutions in assay buffer. - Run enzyme activity titration. Q1->A1 Yes B1 Insufficient Washing Steps: - Ensure complete removal of unbound reagents. - Increase number of washes. Q2->B1 Yes A2 Check Substrates: - Verify concentration of NAD+ and activated DNA. - Ensure proper storage of reagents. A1->A2 A3 Check Plate Reader Settings: - Verify correct wavelength and gain settings. A2->A3 B2 Reagent Contamination: - Use fresh, filtered buffers. - Check for contamination in Strep-HRP or antibody. B1->B2

Caption: Decision tree for troubleshooting enzymatic PARP-1 assays.

Frequently Asked Questions (FAQs)

Q1: My IC₅₀ values for the same compound are inconsistent between experiments. What's causing this variability?

A1: Reproducibility is key. Inconsistent IC₅₀ values often stem from subtle variations in assay conditions.

  • Enzyme Concentration: PARP-1 activity is highly dependent on its concentration. Ensure you use the exact same amount of enzyme (e.g., 50 ng/reaction) in every assay. Prepare a master mix of the enzyme to add to all wells to minimize pipetting errors.[9]

  • DMSO Concentration: Test compounds are typically dissolved in DMSO. Ensure the final concentration of DMSO is identical across all wells (including controls), usually ≤0.3%.[11] High concentrations of DMSO can inhibit enzyme activity.

  • Incubation Times: Adhere strictly to the specified incubation times for the enzymatic reaction and detection steps.[12] Even minor deviations can significantly alter the results.

  • Reagent Stability: Ensure all reagents, particularly the PARP enzyme and NAD+, are stored correctly and have not undergone multiple freeze-thaw cycles.[10]

Q2: My compound is potent in the biochemical assay, but shows no activity in the cell-based assay. Why?

A2: This is a classic and important challenge in drug discovery, highlighting the difference between inhibiting a purified enzyme and engaging a target within a living cell.

  • Poor Cell Permeability: The most likely reason is that your compound cannot effectively cross the cell membrane to reach the nucleus where PARP-1 resides. You may need to modify the compound to improve its physicochemical properties (e.g., by reducing polarity or increasing lipophilicity within an optimal range).

  • Efflux by Transporters: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively pump it out of the cell.

  • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.

  • Assay Conditions: Ensure the concentration and treatment time in the cellular assay are appropriate. PARP inhibitors can take several hours to exert their full effect.[11]

By systematically addressing these strategic, synthetic, and biological challenges, researchers can more efficiently navigate the path to discovering novel and more potent this compound analogs.

References
  • Huang, M., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629. [Link]

  • Kanev, P., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • Gao, Y., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Expert Opinion on Investigational Drugs. [Link]

  • RSC Publishing. (Date N/A). Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • van der Mey, M., et al. (2001). Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure-Activity Relationships, and Molecular Modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. Journal of Medicinal Chemistry, 44(15), 2523-2535. [Link]

  • Kanev, P., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • BPS Bioscience. PARP1 Chemiluminescent Assay Kit (384-wells). [Link]

  • Han, C., et al. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. Cancers, 14(15), 3742. [Link]

  • ResearchGate. (2020). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(9), 1219. [Link]

  • MDPI. (2023). A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. [Link]

  • Fares, M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6701. [Link]

  • Wang, L., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(12), 4704-4707. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]

Sources

Technical Support Center: Scaling Up 4-(4-Methoxyphenyl)phthalazin-1(2H)-one Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important pharmaceutical intermediate from laboratory-scale synthesis to larger-scale production. Here, we address common issues encountered during process development and provide practical, experience-driven troubleshooting guides and frequently asked questions (FAQs).

Synthetic Pathway Overview

The industrial synthesis of this compound is typically a two-step process. The first step involves a Friedel-Crafts acylation of anisole with phthalic anhydride to yield the key intermediate, 2-(4-methoxybenzoyl)benzoic acid. This is followed by a cyclization reaction with hydrazine hydrate to form the final product.[1]

Synthesis_Pathway Phthalic_Anhydride Phthalic Anhydride Intermediate 2-(4-methoxybenzoyl)benzoic acid Phthalic_Anhydride->Intermediate AlCl3, Solvent Anisole Anisole Anisole->Intermediate Final_Product This compound Intermediate->Final_Product Reflux, Solvent Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

Figure 1: Synthetic pathway for this compound.

Part 1: Troubleshooting the Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a cornerstone of this synthesis, but it is not without its challenges, particularly during scale-up.

Q1: We are observing a low yield of 2-(4-methoxybenzoyl)benzoic acid in our pilot-scale batch. What are the likely causes and how can we optimize this step?

A1: Low yields in Friedel-Crafts acylations at scale often stem from issues with reagent stoichiometry, reaction conditions, and work-up procedures. Let's break down the potential culprits:

  • Moisture Sensitivity: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the reactants or solvent will quench the catalyst, leading to an incomplete reaction. Ensure all reagents and the reaction vessel are thoroughly dried before use.

  • Catalyst Stoichiometry: More than two equivalents of AlCl₃ are typically required. One equivalent coordinates to the phthalic anhydride, and another to the anisole's methoxy group, with an additional amount needed to catalyze the reaction.[2] Insufficient catalyst will result in a stalled reaction.

  • Reaction Temperature: The initial complexation should be performed at a low temperature (0-5 °C) to control the exotherm. After the addition of anisole, the reaction is typically allowed to warm to room temperature and stirred for an extended period.[1] Inadequate temperature control can lead to side reactions.

  • Work-up Procedure: The quench and extraction steps are critical for isolating the product. Ensure the quenching with acid is done carefully to break up the aluminum chloride complexes and that the extraction is efficient.

ParameterRecommendation for Scale-UpRationale
Solvent Dichloromethane (DCM) or similar chlorinated solventGood solubility for reactants and the AlCl₃ complex.
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Effective and cost-efficient Lewis acid for this transformation.
Temperature 0-10 °C for addition, then ambientControls initial exotherm and prevents side reactions.
Work-up Slow quench with dilute HClSafely decomposes the reaction complex and protonates the product.

Q2: We are seeing significant amounts of an isomeric impurity in our crude 2-(4-methoxybenzoyl)benzoic acid. How can we minimize its formation?

A2: The primary isomeric impurity is likely 2-(2-methoxybenzoyl)benzoic acid, arising from ortho-acylation of anisole. While para-acylation is sterically and electronically favored, the reaction conditions can influence the ortho/para ratio.

  • Solvent Effects: The choice of solvent can influence the steric bulk of the electrophile. Less polar solvents may favor the formation of the para-isomer.

  • Temperature Control: Higher reaction temperatures can sometimes lead to a decrease in selectivity. Maintaining a consistent temperature profile is crucial.

Consider using a milder Lewis acid catalyst if isomeric purity is a persistent issue, although this may require longer reaction times or higher temperatures.

Part 2: Navigating the Challenges of Cyclization with Hydrazine Hydrate

The cyclization of 2-(4-methoxybenzoyl)benzoic acid with hydrazine hydrate is a critical step that presents significant safety and process control challenges during scale-up.

Q3: Our pilot plant is concerned about the safety of using hydrazine hydrate on a large scale. What are the primary hazards and how can they be mitigated?

A3: Hydrazine is highly toxic and can be absorbed through inhalation, ingestion, or skin contact.[3] It is also a suspected human carcinogen. The reaction with the keto-acid is exothermic, and at elevated temperatures, hydrazine can undergo thermal decomposition, which can be catalyzed by various materials.[4][5]

Safety Recommendations for Scale-Up:

  • Use of Aqueous Hydrazine: Whenever possible, use aqueous solutions of hydrazine (hydrazine hydrate) rather than anhydrous hydrazine to reduce hazards associated with handling and storage.[6]

  • Controlled Addition: Add the hydrazine hydrate solution to the reaction mixture at a controlled rate to manage the exotherm.

  • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat generated by the reaction.[7]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of hydrazine.

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including chemical-resistant gloves, splash goggles, and respiratory protection.

Q4: We are struggling with inconsistent reaction times and incomplete conversion during the cyclization step. What factors should we investigate?

A4: Incomplete cyclization can lead to challenging purifications. Several factors can contribute to this issue:

  • Reaction Temperature: The reaction typically requires refluxing to go to completion.[8] Ensure the reaction mixture is reaching and maintaining the appropriate reflux temperature for the chosen solvent (e.g., ethanol).

  • Hydrazine Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of hydrazine hydrate may be necessary to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • pH of the Reaction Mixture: The basicity of the reaction mixture can influence the reaction rate. In some cases, the addition of a base can mitigate exothermic events and improve reaction safety and consistency.[4]

Troubleshooting_Cyclization Start Incomplete Cyclization Check_Temp Verify Reflux Temperature Start->Check_Temp Check_Stoich Check Hydrazine Stoichiometry Start->Check_Stoich Check_pH Consider pH Adjustment Start->Check_pH Adjust_Temp Adjust Heating Check_Temp->Adjust_Temp Adjust_Stoich Adjust Hydrazine Amount Check_Stoich->Adjust_Stoich Add_Base Consider Adding a Mild Base Check_pH->Add_Base Monitor_TLC Monitor by TLC/HPLC Complete Reaction Complete Monitor_TLC->Complete Adjust_Temp->Monitor_TLC Adjust_Stoich->Monitor_TLC Add_Base->Monitor_TLC

Sources

Validation & Comparative

A Comparative Guide to Phthalazinone-Based PARP Inhibitors and the Broader Clinical Landscape

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of PARP inhibitors, focusing on the emerging class of compounds built around the 4-phenylphthalazin-1(2H)-one scaffold, including the specific derivative 4-(4-Methoxyphenyl)phthalazin-1(2h)-one. We will contextualize these molecules by comparing their performance and mechanistic nuances against established clinical PARP inhibitors such as Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and DNA damage response (DDR) pathways.

Introduction: The Central Role of PARP in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage.[1] PARP1, the most abundant member, acts as a DNA nick sensor. Upon detecting a single-strand break (SSB), PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2][3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In cancers with pre-existing defects in other DNA repair pathways, particularly the homologous recombination (HR) pathway used for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), inhibiting PARP-mediated SSB repair is catastrophic.[4] Unrepaired SSBs stall replication forks, leading to their collapse and the formation of DSBs. Without a functional HR pathway, these cells cannot accurately repair the DSBs, resulting in genomic instability and apoptotic cell death.[5]

The Phthalazin-1(2H)-one Scaffold: A Privileged Structure for PARP Inhibition

The phthalazin-1(2H)-one core is a well-established pharmacophore in the design of potent PARP inhibitors.[6] Its rigid, planar structure allows it to mimic the nicotinamide moiety of the NAD+ substrate, enabling it to bind competitively within the catalytic domain of PARP enzymes. The clinical success of Olaparib, which features this core structure, has validated its utility and spurred the development of numerous analogues.

Derivatives based on the closely related 4-(4-hydroxyphenyl)phthalazin-1(2H)-one scaffold have also been identified as potent inhibitors of PARP.[7] The subject of this guide, This compound , is a direct analogue where the hydroxyl group is replaced by a methoxy group. This seemingly minor chemical modification can have significant implications for the compound's pharmacological profile, affecting:

  • Hydrogen Bonding: The loss of the hydroxyl group's hydrogen bond donor capability can alter binding affinity and selectivity within the PARP active site.

  • Metabolism: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes, potentially converting it to the hydroxylated form in vivo.

  • Physicochemical Properties: Changes in polarity and lipophilicity can impact cell permeability and oral bioavailability.

While extensive public data specifically for this compound is limited, its structural similarity to known PARP inhibitors provides a strong rationale for its investigation.

Comparative Analysis of PARP Inhibitors

A critical distinction among PARP inhibitors is their dual mechanism of action: catalytic inhibition and PARP trapping .[8] While all PARP inhibitors block the enzymatic synthesis of PAR, their ability to "trap" the PARP enzyme on DNA varies significantly. This trapping prevents the dissociation of the PARP-DNA complex, creating a physical obstruction that is more cytotoxic than catalytic inhibition alone.[8][9]

Biochemical Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key PARP inhibitors against PARP1 and PARP2, the primary targets in cancer therapy.

InhibitorScaffold ClassPARP1 IC50 (nM)PARP2 IC50 (nM)Key Distinctions
Olaparib Phthalazinone1.0 - 5.01.0 - 5.0The first-in-class phthalazinone-based inhibitor.[10]
Rucaparib Indole~1.4~5.0Potent inhibitor with established clinical efficacy.[11]
Niraparib Indazole3.82.1Highly potent against both PARP1 and PARP2.[12]
Talazoparib Benzimidazole~1.0~0.8The most potent PARP trapper known.[8][13][14]
Veliparib Benzimidazole~5.0~2.0Weak PARP trapper, primarily a catalytic inhibitor.[15][16]

Note: IC50 values are aggregated from multiple literature sources and can vary based on assay conditions.[17][18][19]

PARP Trapping Efficiency

The potency of PARP trapping does not always correlate directly with catalytic IC50 values. Talazoparib, for instance, is orders of magnitude more effective at trapping PARP1 than other inhibitors, which is believed to contribute to its high potency and clinical efficacy.[14]

PARP_Mechanism cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 binds to PAR PAR Polymer Synthesis (PARylation) PARP1->PAR uses Trapping PARP1->Trapping NAD NAD+ NAD->PAR Repair Recruitment of Repair Proteins (BER) PAR->Repair SSB_Repair SSB Repaired Repair->SSB_Repair PARPi PARP Inhibitor (e.g., Phthalazinones) Catalytic_Block PARPi->Catalytic_Block causes PARPi->Trapping enhances Catalytic_Block->PAR blocks DSB Replication Fork Collapse (DSB Formation) Trapping->DSB leads to Apoptosis Synthetic Lethality (in HR-deficient cells) DSB->Apoptosis

Caption: Mechanism of PARP action and inhibition.

Experimental Protocols for Inhibitor Evaluation

To rigorously compare a novel compound like this compound against established inhibitors, a multi-tiered experimental approach is required.

Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for characterizing a new PARP inhibitor. The causality is clear: biochemical potency is established first, followed by confirmation of on-target effects in a cellular context, and finally, assessment of the downstream biological consequences (DNA damage and cell death).

Caption: A typical workflow for preclinical evaluation of novel PARP inhibitors.

Detailed Experimental Methodologies

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Fluorometric)

  • Trustworthiness: This assay directly measures the enzymatic activity of purified PARP1 by quantifying the production of nicotinamide, a byproduct of NAD+ consumption. A standard curve with known nicotinamide concentrations ensures accurate quantification.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT), recombinant human PARP1 enzyme, activated DNA (nicked salmon sperm DNA), and β-NAD+.

    • Compound Preparation: Serially dilute the test compound (e.g., this compound) and control inhibitors (e.g., Olaparib) in DMSO, followed by dilution in assay buffer. The final DMSO concentration should not exceed 1-2%.[2]

    • Reaction Setup: In a 96-well black plate, add 5 µL of diluted compound/control.

    • Add 15 µL of a master mix containing PARP1 enzyme and activated DNA. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[2]

    • Initiate the reaction by adding 5 µL of β-NAD+ solution.

    • Incubation: Gently mix and incubate the plate for 30-60 minutes at 30°C.[2]

    • Detection: Stop the reaction and develop the signal by adding 25 µL of a developer reagent that generates a fluorescent product in the presence of nicotinamide.[2]

    • Incubate for 30 minutes at room temperature, protected from light.[2]

    • Measurement: Read fluorescence on a plate reader (e.g., excitation ~420 nm, emission ~450 nm).[2]

    • Data Analysis: Convert fluorescence readings to nicotinamide concentration using the standard curve. Plot percent inhibition versus log[inhibitor concentration] and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Alkaline Comet Assay for DNA Damage Quantification

  • Expertise & Experience: The alkaline comet assay is a sensitive method for detecting DNA SSBs and alkali-labile sites in individual cells.[20][21] The "comet tail" length and intensity directly correlate with the amount of DNA damage. This assay is chosen to visualize the direct downstream consequence of PARP inhibition in HR-deficient cells.

  • Methodology:

    • Cell Treatment: Plate cells (e.g., BRCA2-deficient CAPAN-1) and treat with varying concentrations of the test compound or controls for 24-48 hours.

    • Cell Harvesting & Embedding: Harvest ~20,000 cells and resuspend in ice-cold PBS. Mix the cell suspension with molten low melting point agarose (at ~37°C) and immediately pipette onto a specially coated microscope slide (CometSlide™).[20] Allow to solidify on ice.

    • Lysis: Immerse the slides in a pre-chilled lysis solution (containing high salt and detergents like Triton X-100) for 1-2 hours at 4°C. This step removes cell membranes and proteins, leaving behind nucleoids.

    • DNA Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., pH > 13). Allow the DNA to unwind for 20-30 minutes.[20]

    • Electrophoresis: Apply a voltage (e.g., ~21 V) for 30 minutes.[20] The negatively charged, broken DNA fragments will migrate out of the nucleoid towards the anode, forming the comet tail.

    • Neutralization & Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) and then stain the DNA with a fluorescent dye (e.g., SYBR Gold or PI).

    • Visualization & Analysis: Visualize the comets using a fluorescence microscope. Capture images and quantify the extent of DNA damage using specialized software to measure parameters like % DNA in the tail, tail length, and tail moment.

Conclusion and Future Directions

The phthalazin-1(2H)-one scaffold remains a cornerstone of PARP inhibitor design. While established drugs like Olaparib have proven its clinical value, the exploration of novel derivatives such as This compound is essential for identifying next-generation inhibitors with improved potency, selectivity, or pharmacological properties. A direct comparison requires rigorous experimental evaluation, focusing not only on catalytic inhibition but also on the increasingly important mechanism of PARP trapping. The protocols detailed in this guide provide a robust framework for such a comparative analysis, enabling researchers to accurately position new chemical entities within the evolving landscape of DDR-targeted cancer therapies.

References

  • American Association for Cancer Research. (n.d.). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • Reaction Biology. (n.d.). PARP Assay Services. [Link]

  • PubMed Central. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]

  • PubMed. (n.d.). New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors. [Link]

  • PubMed Central. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. [Link]

  • PubMed Central. (n.d.). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. [Link]

  • Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. [Link]

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... [Link]

  • PubChem. (n.d.). 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. [Link]

  • PubMed Central. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. [Link]

  • PubMed Central. (2015). Profile of veliparib and its potential in the treatment of solid tumors. [Link]

  • PubMed Central. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. [Link]

  • Grokipedia. (n.d.). Veliparib. [Link]

  • PubMed Central. (2022). Inhibitors of PARP: Number crunching and structure gazing. [Link]

  • Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site. [Link]

  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • Wikipedia. (n.d.). Veliparib. [Link]

  • U.S. Food and Drug Administration. (n.d.). RUBRACA® (rucaparib) tablets, for oral use. [Link]

  • Dove Press. (2024). Patient Selection for the Use of Niraparib in Advanced Ovarian Cancer: A Review. [Link]

  • ASCO Publications. (2022). A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA–MONO/GOG-3020/ENGOT-ov45). [Link]

  • Wikipedia. (n.d.). Category:4-Methoxyphenyl compounds. [Link]

  • AACR Journals. (n.d.). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. [Link]

  • MDPI. (n.d.). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. [Link]

  • National Institutes of Health. (n.d.). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. [Link]

  • PubMed Central. (n.d.). Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer. [Link]

  • PubMed. (2024). Patient Selection for the Use of Niraparib in Advanced Ovarian Cancer: A Review. [Link]

  • Springer. (2021). Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer. [Link]

  • Biblioteka Nauki. (n.d.). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. [Link]

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. [Link]

  • YouTube. (2022). DNA Damage Evaluation Using Comet Assay | Protocol Preview. [Link]

  • AACR Journals. (n.d.). FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA Mutation–Associated Advanced Ovarian Cancer. [Link]

  • PNAS. (2022). Inhibitors of PARP: Number crunching and structure gazing. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. [Link]

  • PubMed. (n.d.). Rucaparib: A Review in Ovarian Cancer. [Link]

  • National Institutes of Health. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Anticancer Effects of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel compound 4-(4-Methoxyphenyl)phthalazin-1(2H)-one. We will delve into the scientific rationale, comparative analysis with established alternatives, and detailed experimental protocols to rigorously assess its efficacy.

The phthalazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3][4] Derivatives of phthalazin-1(2H)-one have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[1][5][6][7] These compounds often exert their therapeutic action by targeting key players in cancer progression, such as Poly(ADP-ribose) Polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[3][4]

Given this promising background, this compound, a novel derivative, warrants a thorough investigation. This guide will outline a systematic approach to not only ascertain its anticancer activity but also to benchmark its performance against existing therapeutic agents.

Plausible Mechanisms of Action: A Comparative Overview

Based on the extensive research into phthalazinone derivatives, two of the most probable mechanisms of action for this compound are the inhibition of PARP and VEGFR-2.

1. PARP Inhibition:

Many 4-substituted phthalazinones are recognized as potent PARP inhibitors, with Olaparib being a clinically approved example.[2] PARP enzymes are crucial for DNA repair. In cancers with existing DNA repair defects (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, causing cancer cell death while sparing normal cells. The structural resemblance of our lead compound to known PARP inhibitors makes this a primary hypothesis to investigate.[8]

2. VEGFR-2 Inhibition:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily mediated by the VEGFR-2 signaling pathway.[9] Several phthalazine-based compounds have been designed as potent VEGFR-2 inhibitors, effectively suppressing tumor proliferation and angiogenesis.[9]

Signaling Pathway: VEGFR-2 and Downstream Cascades

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Phthalazinone 4-(4-Methoxyphenyl) phthalazin-1(2H)-one Phthalazinone->VEGFR2 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

In Vitro Validation: Assessing Cellular Cytotoxicity

The initial step in validating the anticancer effects of a novel compound is to determine its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[10][11][12]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a robust methodology for determining the half-maximal inhibitory concentration (IC50) of this compound.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Harvest cells in their logarithmic growth phase using trypsinization.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Treat the cells with the different concentrations of the compound and include a vehicle control (DMSO) and a positive control (a known anticancer drug).
  • Incubate the plates for 48-72 hours.

3. MTT Assay and Data Acquisition:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Comparative In Vitro Cytotoxicity Data

The following table presents hypothetical, yet plausible, IC50 values for this compound compared to established anticancer agents.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7 Breast 8.5
HCT-116 Colon 12.2
A2780 Ovarian 6.8
Olaparib (PARP Inhibitor) MCF-7Breast10.1
HCT-116Colon15.5
A2780Ovarian5.2
Doxorubicin (Chemotherapy) MCF-7Breast0.8
HCT-116Colon1.2
A2780Ovarian0.5

Note: These are illustrative values. Actual experimental results will vary.

In Vivo Efficacy: From the Bench to Preclinical Models

Promising in vitro results must be validated in a living organism to assess the compound's efficacy and potential toxicity in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard and reliable platform for preclinical cancer drug testing.[13][14][15]

Experimental Workflow: In Vivo Xenograft Study

InVivo_Workflow A 1. Cell Culture (e.g., MCF-7) B 2. Cell Implantation (Subcutaneous injection into immunocompromised mice) A->B C 3. Tumor Growth (Allow tumors to reach a palpable size) B->C D 4. Randomization (Group mice into treatment and control cohorts) C->D E 5. Treatment Administration (e.g., Oral gavage or IP injection of compound/vehicle) D->E F 6. Monitoring (Measure tumor volume and body weight regularly) E->F G 7. Endpoint Analysis (Tumor growth inhibition, histopathology, etc.) F->G

Caption: A typical workflow for an in vivo human tumor xenograft study.

Experimental Protocol: Human Tumor Xenograft Model

This protocol outlines the key steps for evaluating the in vivo efficacy of this compound.

1. Animal Model and Cell Implantation:

  • Use immunodeficient mice (e.g., nude or SCID mice).
  • Subcutaneously inject 1-5 million human cancer cells (e.g., MCF-7) into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

  • Monitor the mice regularly for tumor formation.
  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
  • Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
  • The control group should receive the vehicle alone. A positive control group treated with a standard-of-care drug is also recommended.

3. Efficacy and Toxicity Monitoring:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
  • Monitor the body weight of the mice as an indicator of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

4. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
  • Perform statistical analysis to determine the significance of the observed effects.
Comparative In Vivo Efficacy Data

The following table provides a hypothetical comparison of the in vivo efficacy of this compound against a standard chemotherapy agent in an MCF-7 breast cancer xenograft model.

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control 10 mL/kg, daily1200-
This compound 50 mg/kg, daily 540 55
Paclitaxel (Chemotherapy) 10 mg/kg, twice weekly48060

Note: These are illustrative values. Actual experimental results will vary.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to validating the anticancer effects of this compound. The proposed experimental workflows, from in vitro cytotoxicity screening to in vivo efficacy studies, provide a solid foundation for assessing its therapeutic potential.

The comparative nature of this validation process is crucial. By benchmarking against established drugs like Olaparib and standard chemotherapies, we can ascertain not only the efficacy of our novel compound but also its potential for improved selectivity, reduced toxicity, and a superior therapeutic window.

Successful validation through these methodologies would position this compound as a promising candidate for further preclinical development, including detailed pharmacokinetic and pharmacodynamic studies, and ultimately, for consideration in clinical trials. The journey from a promising molecular scaffold to a life-saving therapeutic is long and arduous, but it is paved with the meticulous and systematic validation outlined herein.

References

  • Benchchem. Unraveling the Molecular Mechanisms of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Derivatives: A Comparative Guide.
  • Benchchem. A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.
  • MDPI. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells.
  • National Center for Biotechnology Information. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
  • National Center for Biotechnology Information. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
  • PubMed. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.
  • Frontiers. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity.
  • National Center for Biotechnology Information. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
  • PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
  • ResearchGate. (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.
  • American Cancer Society. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer.
  • National Center for Biotechnology Information. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • PubMed. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents.
  • American Cancer Society. Chemotherapy for Breast Cancer | Breast Cancer Treatment.
  • Bentham Science Publishers. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents.
  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP.
  • Mayo Clinic. Chemotherapy for breast cancer.
  • Blog. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • National Center for Biotechnology Information. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.
  • Mayo Clinic. Chemotherapy for colon cancer.
  • PLOS. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories.
  • Chemotherapy for breast cancer.
  • Chemotherapy treatment for colon cancer.
  • Altogen Labs. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Chemotherapy for early breast cancer.
  • PubMed. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents.
  • Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
  • Chemotherapy for Bowel Cancer.
  • Medscape. Breast Cancer Treatment Protocols.
  • Canadian Cancer Society. Chemotherapy for colorectal cancer.
  • Frontiers. Patient-derived cancer models: Valuable platforms for anticancer drug testing.
  • ResearchGate. (PDF) Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines | Request PDF.
  • National Center for Biotechnology Information. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.

Sources

In Vivo Validation of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one's Mechanism of Action: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the hypothesized mechanism of action for the novel compound 4-(4-Methoxyphenyl)phthalazin-1(2H)-one. Drawing from established methodologies for similar compounds, we will objectively compare its potential performance with leading alternatives, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals actively engaged in advancing novel therapeutics.

The phthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, with several derivatives demonstrating significant therapeutic potential across various disease areas, including oncology.[1] A prominent mechanism of action for this class of compounds is the inhibition of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in the DNA damage repair pathway.[1][2] Clinically approved PARP inhibitors, such as Olaparib and Talazoparib, have revolutionized the treatment of certain cancers, particularly those with deficiencies in the homologous recombination repair pathway, such as BRCA1/2 mutated tumors.[3][4][5]

Given the structural similarities, it is hypothesized that this compound may also function as a PARP inhibitor. This guide outlines the critical in vivo experiments required to validate this hypothesis and to comparatively assess its efficacy against established PARP inhibitors.

Comparative Landscape: this compound vs. Olaparib and Talazoparib

A successful in vivo validation will not only confirm the mechanism of action but also elucidate the compound's unique therapeutic window and potential advantages over existing therapies. The following table summarizes the key characteristics of the established PARP inhibitors Olaparib and Talazoparib, which will serve as benchmarks for our investigation.

FeatureOlaparibTalazoparibThis compound
Primary Mechanism PARP-1/2 Inhibition, PARP TrappingPotent PARP Trapping, PARP-1/2 InhibitionHypothesized: PARP Inhibition and Trapping
Approved Indications Ovarian, Breast, Pancreatic, and Prostate Cancers with specific mutations[3]Germline BRCA-mutated HER2-negative locally advanced or metastatic breast cancer[6]To be determined
Reported IC50 (PARP1) Single-digit nMSub-nanomolarTo be determined
In Vivo Efficacy Demonstrated in various xenograft models[7][8]Significant tumor growth inhibition in preclinical models[5]To be evaluated

In Vivo Validation Workflow: A Step-by-Step Approach

The following experimental workflow is designed to rigorously assess the in vivo mechanism of action and efficacy of this compound.

G cluster_0 Preclinical In Vivo Validation A Pharmacokinetic (PK) and Tolerability Studies B Xenograft Efficacy Studies (BRCA-deficient and proficient models) A->B Establish Dosing Regimen C Pharmacodynamic (PD) Biomarker Analysis (PARP Inhibition in Tumors) B->C Confirm Target Engagement E Comparative Efficacy Studies (vs. Olaparib/Talazoparib) B->E Benchmark against Standards D In Vivo PARP Trapping Assay C->D Elucidate Specific MOA F Toxicity Profiling E->F Assess Therapeutic Index

Caption: A typical workflow for the preclinical in vivo validation of novel PARP inhibitors.

Step 1: Pharmacokinetic (PK) and Tolerability Studies

Rationale: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This will inform the optimal dosing regimen and ensure that therapeutically relevant concentrations are achieved in the target tissue.

Protocol:

  • Administer a single dose of this compound to healthy mice via relevant routes (e.g., oral gavage, intravenous injection).

  • Collect blood samples at multiple time points post-administration.

  • Analyze plasma concentrations of the compound using a validated UPLC-MS/MS method.[9]

  • Determine key PK parameters: Cmax, Tmax, AUC, and half-life.

  • Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).

Step 2: Xenograft Efficacy Studies

Rationale: To evaluate the anti-tumor activity of this compound, human cancer cell lines with known genetic backgrounds (BRCA-deficient and BRCA-proficient) are implanted into immunocompromised mice. This allows for the assessment of efficacy in a context that mimics human disease.

Protocol:

  • Establish tumor xenografts by subcutaneously injecting BRCA-deficient (e.g., CAPAN-1, MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) human cancer cells into nude mice.

  • Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound, Olaparib, and Talazoparib.

  • Administer compounds daily at their predetermined optimal doses.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Step 3: Pharmacodynamic (PD) Biomarker Analysis

Rationale: To confirm that the observed anti-tumor effects are due to PARP inhibition, it is essential to measure the levels of poly(ADP-ribose) (PAR) in the tumor tissue. A reduction in PAR levels is a direct indicator of PARP enzyme inhibition.

Protocol:

  • Collect tumor samples from the efficacy studies at various time points after the final dose.

  • Prepare tumor lysates and quantify PAR levels using an ELISA-based assay or Western blotting.

  • Compare PAR levels in the treated groups to the vehicle control group. A significant reduction in PAR indicates target engagement.

Step 4: In Vivo PARP Trapping Assay

Rationale: The trapping of PARP enzymes on DNA is a key mechanism of cytotoxicity for many PARP inhibitors and can be more potent than catalytic inhibition alone.[5][10] Assessing the PARP trapping potential of this compound is critical to understanding its full mechanism of action.

Protocol:

  • Utilize radiolabeled PARP inhibitors or specific antibodies to quantify the amount of PARP-DNA complexes in tumor cells.

  • A higher accumulation of these complexes in cells treated with this compound compared to vehicle control would indicate PARP trapping activity.

  • Compare the trapping potency to that of Olaparib and Talazoparib, which are known to have different trapping efficiencies.[11]

G cluster_0 PARP Inhibition and Trapping Mechanism DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment DNA_SSB->PARP1 PARylation PARylation (recruits repair proteins) PARP1->PARylation Trapping PARP Trapping (Stalled Replication Fork) PARP1->Trapping Stabilizes complex Repair DNA Repair PARylation->Repair Cell_Death Cell Death Inhibitor PARP Inhibitor (e.g., this compound) Inhibitor->PARylation Inhibits Inhibitor->Trapping Trapping->Cell_Death

Sources

Verifying Cellular Target Engagement of 4-(4-Methoxyphenyl)phthalazin-1(2h)-one: A Comparative Guide to Modern Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within the complex milieu of a living cell is a critical step in the validation of a potential therapeutic. This guide provides an in-depth, objective comparison of leading experimental methods to confirm the cellular target engagement of 4-(4-Methoxyphenyl)phthalazin-1(2h)-one, a compound belonging to the phthalazinone class known to harbor potent inhibitors of key cellular enzymes.

While the precise target of this compound may vary depending on the specific research context, this guide will utilize Poly(ADP-ribose) polymerase 1 (PARP1) as a representative and well-characterized target for phthalazinone derivatives.[1] The principles and comparative methodologies discussed herein are broadly applicable to other potential targets.

This guide will dissect three prominent target engagement methodologies: the Cellular Thermal Shift Assay (CETSA), the In-Cell Western (ICW), and the NanoBRET™ Target Engagement Assay. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis to empower you to select the most appropriate technique for your research needs.

The Principle of Target Engagement: Beyond Biochemical Assays

While in vitro biochemical assays are invaluable for determining a compound's direct inhibitory activity against a purified protein, they do not fully recapitulate the cellular environment. Factors such as cell permeability, efflux pumps, intracellular competition with endogenous ligands (like ATP for kinases), and off-target effects can significantly influence a compound's efficacy in a living system.[2][3] Therefore, confirming target engagement in intact cells is a requisite step to bridge the gap between biochemical potency and cellular activity.

Method 1: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Label-Free Target Engagement

CETSA is a powerful biophysical method that directly assesses the physical interaction between a compound and its target protein in a cellular environment.[4][5] The underlying principle is that the binding of a ligand, such as our compound of interest, stabilizes the target protein, leading to an increase in its thermal stability.[5] This change in thermal stability is then quantified to confirm target engagement.

Causality of Experimental Design in CETSA

The experimental design of CETSA is rooted in the thermodynamic principle of ligand-induced protein stabilization. When a protein is heated, it denatures and aggregates. However, if a compound is bound to the protein, it often increases the energy required to unfold the protein, thus shifting its melting temperature (Tm) to a higher value. This thermal shift is a direct indicator of the compound binding to the target protein inside the cell.[4]

Experimental Workflow: CETSA

The workflow for a Western blot-based CETSA experiment to confirm the engagement of this compound with PARP1 is as follows:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Detection & Analysis A 1. Seed cells (e.g., MDA-MB-231) in culture plates B 2. Treat cells with This compound or vehicle (DMSO) A->B C 3. Harvest and resuspend cells B->C D 4. Aliquot cell suspension and heat at a range of temperatures C->D E 5. Lyse cells by freeze-thaw cycles D->E F 6. Separate soluble and precipitated protein fractions by centrifugation E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Analyze soluble PARP1 levels by Western Blot G->H I 9. Quantify band intensities and plot melt curves to determine Tm shift H->I

Caption: CETSA workflow for PARP1 target engagement.

Detailed Protocol: CETSA for PARP1 Target Engagement

Materials:

  • MDA-MB-231 cells (or other suitable cell line expressing PARP1)

  • This compound

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against PARP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR thermocycler

  • Centrifuge

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed MDA-MB-231 cells in 10 cm dishes and grow to 80-90% confluency.

    • Treat the cells with a desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[6]

  • Cell Harvesting and Heat Treatment:

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in PBS to a concentration of approximately 1-5 x 10^7 cells/mL.

    • Aliquot 50 µL of the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a PCR thermocycler. Include an unheated control sample.

  • Cell Lysis and Fractionation:

    • Immediately after heating, cool the samples on ice.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Western Blot Analysis:

    • Carefully collect the supernatant from each sample.

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for PARP1 and an appropriate secondary antibody.

  • Data Analysis:

    • Quantify the band intensities of the Western blot.

    • Plot the relative amount of soluble PARP1 as a function of temperature for both the vehicle- and compound-treated samples.

    • The resulting melting curves will demonstrate a shift to higher temperatures for the compound-treated sample if target engagement has occurred.

Self-Validation: The inclusion of a vehicle-treated control at each temperature point is crucial for establishing the baseline thermal stability of the target protein. A known PARP inhibitor, such as Olaparib, can be used as a positive control to validate the assay setup.[7]

Method 2: In-Cell Western (ICW) - A High-Throughput Alternative for Quantifying Cellular Protein Levels

The In-Cell Western is an immunocytochemical technique performed in a multi-well plate format that combines the specificity of Western blotting with the high-throughput nature of an ELISA.[8] It allows for the quantification of protein levels directly in fixed and permeabilized cells, making it suitable for determining the IC50 of a compound that affects protein expression or post-translational modifications.[9] For target engagement that doesn't directly alter protein levels, ICW can be adapted to measure downstream signaling events.

Causality of Experimental Design in ICW for Downstream Analysis

While ICW does not directly measure the physical binding of a compound to its target, it can be a powerful tool to quantify the functional consequences of target engagement. For a PARP inhibitor, engagement of PARP1 leads to the inhibition of poly(ADP-ribosyl)ation (PARylation) of substrate proteins. This reduction in PARylation can be quantified using an antibody specific to poly(ADP-ribose) (PAR).

Experimental Workflow: In-Cell Western for PARP1 Activity

ICW_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation, Permeabilization & Staining cluster_detection Imaging & Analysis A 1. Seed cells in a 96-well plate B 2. Treat with a dose-response of This compound A->B C 3. Induce DNA damage to stimulate PARP activity (e.g., with H2O2) B->C D 4. Fix and permeabilize cells C->D E 5. Block non-specific binding D->E F 6. Incubate with primary antibodies (anti-PAR and a normalization control) E->F G 7. Incubate with fluorescently labeled secondary antibodies F->G H 8. Scan the plate using an infrared imaging system I 9. Quantify fluorescence intensity H->I J 10. Normalize PAR signal to cell number and calculate IC50 I->J

Caption: In-Cell Western workflow for PARP1 activity.

Detailed Protocol: In-Cell Western for PARP1 Activity

Materials:

  • 96-well clear-bottom black plates

  • Cells expressing PARP1

  • This compound

  • DNA damaging agent (e.g., H2O2)

  • Formaldehyde

  • Triton X-100

  • Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)

  • Primary antibody against PAR (poly(ADP-ribose))

  • Normalization antibody (e.g., anti-Actin or a nuclear stain)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 1 hour.

    • Induce DNA damage by adding a final concentration of 1 mM H2O2 for 10 minutes.

  • Fixation and Permeabilization:

    • Fix the cells by adding formaldehyde to a final concentration of 4% for 20 minutes at room temperature.[10]

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[10]

  • Blocking and Antibody Incubation:

    • Block the wells with blocking buffer for 1.5 hours at room temperature.[10]

    • Incubate with primary antibodies (e.g., anti-PAR and anti-Actin) diluted in blocking buffer overnight at 4°C.[8]

    • Wash the wells with PBS containing 0.1% Tween-20.

    • Incubate with the appropriate IRDye-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the wells thoroughly.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity in each well for both the PAR signal and the normalization control.

    • Normalize the PAR signal to the loading control.

    • Plot the normalized PAR signal against the compound concentration to determine the IC50 value.[9]

Self-Validation: A no-compound control and a positive control with a known PARP inhibitor are essential. The normalization control accounts for variations in cell number per well.

Method 3: NanoBRET™ Target Engagement Assay - A Proximity-Based Live-Cell Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[11] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase-tagged protein of interest (the donor) to a fluorescently labeled tracer that binds to the same protein (the acceptor).[3] A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.[11]

Causality of Experimental Design in NanoBRET™

The NanoBRET™ assay is designed based on the principle of competitive displacement. The extent to which the test compound displaces the fluorescent tracer is directly proportional to its affinity for the target protein in the cellular context. This allows for the quantitative determination of the compound's intracellular potency (IC50).

Experimental Workflow: NanoBRET™ for PARP1 Target Engagement

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection Signal Detection & Analysis A 1. Transfect cells (e.g., HEK293) with a NanoLuc-PARP1 fusion vector B 2. Seed transfected cells into a white 96-well plate A->B C 3. Add a dose-response of This compound B->C D 4. Add the fluorescent tracer C->D E 5. Add NanoBGlo Substrate and Extracellular NanoLuc Inhibitor F 6. Measure donor and acceptor emission using a luminometer E->F G 7. Calculate the BRET ratio and determine the IC50 F->G

Caption: NanoBRET™ workflow for PARP1 target engagement.

Detailed Protocol: NanoBRET™ for PARP1 Target Engagement

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-PARP1 fusion vector

  • Transfection reagent

  • White, opaque 96-well plates

  • This compound

  • NanoBRET™ PARP1 Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Luminometer capable of measuring donor and acceptor wavelengths

Procedure:

  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with the NanoLuc®-PARP1 fusion vector.

    • After 24 hours, seed the transfected cells into a white 96-well plate.[12]

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound.

    • Add the compound dilutions to the wells and incubate for 2 hours at 37°C.[12]

    • Add the NanoBRET™ PARP1 Tracer to all wells at a predetermined optimal concentration.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to the wells.

    • Read the plate on a luminometer equipped with filters for donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Self-Validation: A no-tracer control is used to determine background signal. A known PARP inhibitor serves as a positive control for tracer displacement. The use of an extracellular NanoLuc inhibitor ensures that only the intracellular BRET signal is measured.

Comparative Analysis of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[4]Quantification of downstream signaling events or protein levels.[8]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[11]
Readout Change in protein melting temperature (ΔTm) or isothermal dose-response.Fluorescence intensity.[9]Bioluminescence Resonance Energy Transfer (BRET) ratio.[3]
Target Modification No modification required (label-free).[4]No target modification, but relies on specific antibodies for detection.Requires genetic fusion of NanoLuc® to the target protein.
Compound Labeling Not required.Not required.Not required, but a specific fluorescent tracer is needed.
Throughput Low to medium (Western blot) or high (AlphaScreen/HTRF format).[13]High.[8]High.[3]
Quantitative Nature Semi-quantitative (Western blot) to quantitative (HTRF).Quantitative (IC50 determination).[9]Quantitative (IC50 determination).[12]
Direct vs. Indirect Direct measure of physical binding.[6]Indirect measure of target activity/downstream effects.Direct measure of target occupancy.[11]
Key Advantage Measures engagement with the endogenous, unmodified target protein.[13]High-throughput and can measure functional outcomes.[9]Live-cell, real-time measurement with high sensitivity.[3]
Key Limitation Lower throughput with Western blot detection; not all proteins show a thermal shift.Indirect; relies on the availability of high-quality antibodies to downstream markers.Requires genetic manipulation of cells and development of a specific tracer.
Typical Data Output Thermal shift of several degrees Celsius for potent binders.IC50 values in the nanomolar to micromolar range.IC50 values in the nanomolar to micromolar range.[14]

Conclusion

Confirming the cellular target engagement of a compound like this compound is a non-negotiable step in modern drug discovery. The choice of methodology depends on the specific research question, available resources, and the nature of the target protein.

  • CETSA stands out as the gold standard for unequivocally demonstrating direct physical interaction with the endogenous target in a label-free manner.

  • In-Cell Western offers a high-throughput, quantitative method to assess the functional consequences of target engagement, particularly when a downstream biomarker is well-established.

  • NanoBRET™ provides a highly sensitive and quantitative live-cell platform for directly measuring compound binding and determining intracellular potency, albeit with the requirement for genetic modification of the target.

By understanding the principles, advantages, and limitations of each of these powerful techniques, researchers can design robust experiments to confidently validate the cellular mechanism of action of their compounds, paving the way for the development of novel and effective therapeutics.

References

  • National Center for Biotechnology Information. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). A CETSA HT assay to screen for intracellular PARP1 target engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed Central. Retrieved from [Link]

  • PubMed. (2021). PARP inhibitors in the treatment of ovarian cancer: a review. Retrieved from [Link]

  • ACS Publications. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Retrieved from [Link]

  • PubMed. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Retrieved from [Link]

  • Cleveland Clinic. (2024). PARP Inhibitors: What They Are, Types & Side Effects. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Frontiers. (2022). Current Advances in CETSA. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing U0126 Inhibition of the FGFR Signaling Pathway in NIH-3T3 Cells. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Current Advances in CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. PubMed Central. Retrieved from [Link]

  • Bio-protocol. (n.d.). Kinase inhibitor experiments. Retrieved from [Link]

  • AACR Journals. (2024). Abstract 7114: Exploring the landscape of PARP and PARG inhibitor selectivity in live cells using NanoBRET™ target engagement assays. Cancer Research. Retrieved from [Link]

  • ResearchGate. (2015). Does any one have experience using Western blotting to measure IC50 in cell based phosphorylation assay?. Retrieved from [Link]

  • Targeted Oncology. (2019). Current Landscape of PARP Inhibition in Ovarian Cancer. Retrieved from [Link]

  • PBRC GCF. (n.d.). IN-CELL WESTERN ASSAY. Retrieved from [Link]

  • EurekAlert!. (2018). CETSA HT in early drug discovery through screening against B-Raf and PARP1. Retrieved from [Link]

  • Cancer Research UK. (n.d.). PARP Inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Results from NanoBRET assays. IC50 values (mean ± SD) and calculated Ki.... Retrieved from [Link]

  • The Academy of Medical Sciences. (2018, August 9). PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci [Video]. YouTube. Retrieved from [Link]

  • Promega Connections. (2024). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Promega Connections. (2020). NanoBRET™ Assays to Analyze Virus:Host Protein:Protein Interactions in Detail. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular target engagement IC 50 measurement using BRET. (A).... Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)phthalazin-1(2h)-one
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)phthalazin-1(2h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.